Technical Documentation Center

1-Benzylpyrazole-4-carbohydrazide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Benzylpyrazole-4-carbohydrazide
  • CAS: 1253905-54-2

Core Science & Biosynthesis

Foundational

Whitepaper: 1-Benzylpyrazole-4-carbohydrazide in Advanced Medicinal Chemistry

Executive Summary In the landscape of modern drug discovery and agrochemical development, the pyrazole scaffold remains a privileged structure due to its robust stability, hydrogen-bonding capacity, and favorable pharmac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and agrochemical development, the pyrazole scaffold remains a privileged structure due to its robust stability, hydrogen-bonding capacity, and favorable pharmacokinetic profile. Specifically, 1-benzyl-1H-pyrazole-4-carbohydrazide (CAS: 1253905-54-2) has emerged as a critical bifunctional building block[1]. The N-benzyl group provides lipophilicity and steric direction, while the C4-carbohydrazide moiety serves as a highly reactive nucleophilic handle. This technical guide explores the physicochemical properties, mechanistic synthesis, and downstream derivatization of this compound, providing researchers with self-validating protocols for its application in synthesizing higher-order heterocycles like oxadiazoles and triazoles[2].

Physicochemical Profiling & Nomenclature

To ensure rigorous tracking across chemical inventories and databases, the structural and quantitative parameters of the target scaffold are summarized below.

ParameterSpecification
IUPAC Name 1-benzyl-1H-pyrazole-4-carbohydrazide
CAS Number 1253905-54-2
Molecular Formula C₁₁H₁₂N₄O
Molecular Weight 216.24 g/mol
SMILES String O=C(C1=CN(CC2=CC=CC=C2)N=C1)NN
Precursor CAS 401647-24-3 (1-benzyl-1H-pyrazole-4-carboxylic acid)

Data corroborated by 1[1] and3[3].

Synthetic Methodology & Mechanistic Causality

The most efficient route to 1-benzyl-1H-pyrazole-4-carbohydrazide is the hydrazinolysis of its corresponding ester (e.g., ethyl 1-benzyl-1H-pyrazole-4-carboxylate)[4]. The reaction relies on the "alpha-effect" of hydrazine, wherein the adjacent unshared electron pairs increase the nucleophilicity of the terminal nitrogen, allowing it to attack the ester carbonyl.

Self-Validating Protocol: Hydrazinolysis Workflow

Objective: High-yield conversion of ethyl 1-benzyl-1H-pyrazole-4-carboxylate to the carbohydrazide.

Step-by-Step Methodology:

  • Solvation & Initiation: Dissolve 1.0 equivalent of ethyl 1-benzyl-1H-pyrazole-4-carboxylate in absolute ethanol (0.5 M).

    • Causality: Ethanol is selected because its protic nature stabilizes the highly polar tetrahedral intermediate formed during nucleophilic attack via hydrogen bonding, lowering the activation energy barrier.

  • Nucleophilic Addition: Add 5.0 equivalents of hydrazine hydrate (80% or 98% aqueous solution) dropwise at room temperature. Elevate the mixture to reflux (78°C) for 6–8 hours.

    • Causality: While hydrazine is a strong nucleophile, the pyrazole ring exerts an electron-donating resonance effect that mildly deactivates the ester carbonyl. Refluxing provides the necessary thermal energy to drive the acyl substitution forward.

  • In-Process Control (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using 5% Methanol in Dichloromethane. The reaction is complete when the non-polar ester spot ( Rf​≈0.8 ) is entirely replaced by a highly polar baseline spot ( Rf​≈0.1 ) corresponding to the carbohydrazide.

  • Isolation: Cool the reaction mixture to 0–5°C. The product will precipitate due to extensive intermolecular hydrogen bonding networks formed by the carbohydrazide moiety. Filter the solid and wash with cold ethanol to remove unreacted hydrazine and residual water.

SyntheticWorkflow SM Ethyl 1-benzyl-1H-pyrazole -4-carboxylate Intermediate Tetrahedral Intermediate SM->Intermediate Nucleophilic Attack Reagent Hydrazine Hydrate (Nucleophile) Reagent->Intermediate Solvent Ethanol (Protic Solvent, Reflux) Solvent->Intermediate H-bond Stabilization Product 1-Benzyl-1H-pyrazole -4-carbohydrazide (CAS: 1253905-54-2) Intermediate->Product Elimination of EtOH

Figure 1: Mechanistic workflow for the hydrazinolysis of pyrazole-4-carboxylate.

Analytical Validation

To confirm structural integrity without solely relying on yield, perform the following spectral checks:

  • FTIR Spectroscopy: Confirm the disappearance of the strong ester C=O stretch at ~1710 cm⁻¹ and the emergence of the amide C=O stretch at ~1650 cm⁻¹, alongside primary and secondary N−H stretching vibrations at 3200–3300 cm⁻¹.

  • ¹H NMR (DMSO-d₆): Verify the absence of the ethyl ester signals (quartet at ~4.2 ppm, triplet at ~1.3 ppm). The spectrum must show a broad singlet at ~9.5 ppm ( NH ) and ~4.5 ppm ( NH2​ ), both of which are D2​O exchangeable.

Downstream Applications in Drug Discovery

The true value of 1-benzyl-1H-pyrazole-4-carbohydrazide lies in its utility as a precursor. The terminal −NH2​ and internal −NH− of the hydrazide group allow for divergent cyclization pathways, generating libraries of bioactive heterocycles[2].

Synthesis of 1,3,4-Oxadiazoles

Reacting the carbohydrazide with carbon disulfide ( CS2​ ) in the presence of potassium hydroxide under reflux yields 1,3,4-oxadiazole-2-thiones. These scaffolds are extensively documented for their antiviral and anticancer properties[2]. The base deprotonates the hydrazide, facilitating nucleophilic attack on CS2​ , followed by elimination of hydrogen sulfide ( H2​S ) upon acidification.

Synthesis of 1,2,4-Triazoles

Condensation of the carbohydrazide with aryl isothiocyanates initially forms a thiosemicarbazide intermediate. Subsequent heating in an alkaline medium (e.g., aqueous NaOH) induces intramolecular dehydrative cyclization, yielding 1,2,4-triazole-3-thiones. This pathway is critical for developing kinase inhibitors and antifungal agents.

Formation of N-Acylhydrazones (Schiff Bases)

The carbohydrazide readily condenses with aromatic or heteroaromatic aldehydes in the presence of catalytic acetic acid to form N-acylhydrazones. These derivatives are heavily screened in agrochemistry, demonstrating potent herbicidal activity against resistant weed species by acting as HPPD (4-hydroxyphenylpyruvate dioxygenase) inhibitors[5].

Derivatization Core 1-Benzyl-1H-pyrazole -4-carbohydrazide Schiff N-Acylhydrazones (Herbicidal/Antimicrobial) Core->Schiff Condensation Oxadiazole 1,3,4-Oxadiazole-2-thiones (Antiviral/Anticancer) Core->Oxadiazole Cyclization Triazole 1,2,4-Triazole-3-thiones (Bioactive Scaffolds) Core->Triazole Annulation Aldehyde Aryl Aldehydes (EtOH, AcOH cat.) Aldehyde->Schiff CS2 CS2 / KOH (Reflux, then HCl) CS2->Oxadiazole Isothiocyanate Aryl Isothiocyanates (Base cyclization) Isothiocyanate->Triazole

Figure 2: Divergent downstream derivatization pathways of the carbohydrazide.

References

  • 1253905-54-2 | 1-Benzyl-1H-pyrazole-4-carbohydrazide | BLD Pharm.bldpharm.com.
  • CAS 401647-24-3: 1-benzyl-1H-pyrazole-4-carboxylic acid - CymitQuimica.cymitquimica.com.
  • Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest.researchgate.net.
  • Synthesis of some new azoles with antiviral potential.arkat-usa.org.
  • Synthesis And Herbicidal Activities Of Pyrazole-4-carbohydrazide Derivatives.journalijar.com.

Sources

Exploratory

Introduction: The Pyrazole Core - A Privileged Scaffold in Modern Science

An In-depth Technical Guide to the Synthesis and Applications of Pyrazoles Pyrazole, a five-membered heteroaromatic ring containing two adjacent nitrogen atoms, stands as one of the most influential families of N-heteroc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis and Applications of Pyrazoles

Pyrazole, a five-membered heteroaromatic ring containing two adjacent nitrogen atoms, stands as one of the most influential families of N-heterocycles in chemical and life sciences.[1][2] First identified by German chemist Ludwig Knorr in 1883, this unassuming scaffold has proven to be a cornerstone in the development of a vast array of functional molecules.[3] Its unique electronic properties, including a pyrrole-type proton-donating nitrogen and a pyridine-type proton-accepting nitrogen, grant it the ability to engage in crucial hydrogen bonding interactions with biological targets. This versatility, combined with its structural rigidity and multiple sites for functionalization, has cemented its status as a "privileged scaffold."[4][5][6]

The impact of pyrazole derivatives is far-reaching. In medicinal chemistry, they form the core of blockbuster drugs like the anti-inflammatory agent Celecoxib (Celebrex), the erectile dysfunction treatment Sildenafil (Viagra), and numerous kinase inhibitors for cancer therapy.[6][7][8] In agriculture, pyrazole-based compounds are essential for crop protection, functioning as highly effective fungicides, insecticides, and herbicides.[4][9][10] Beyond the life sciences, their unique photophysical and coordination properties are harnessed in materials science for the development of conductive polymers, dyes, and advanced materials.[1][9][11] This guide provides a comprehensive overview of the foundational synthetic strategies used to construct the pyrazole core and explores its diverse, high-impact applications for researchers, scientists, and drug development professionals.

Part I: Synthesis of the Pyrazole Core: From Classical Condensations to Modern Methodologies

The construction of the pyrazole ring is a central focus in synthetic organic chemistry. Methodologies have evolved from classical cyclocondensation reactions to highly efficient, modern strategies that offer greater control, diversity, and sustainability.

A. The Cornerstone of Pyrazole Synthesis: Cyclocondensation Reactions

The most traditional and widely used method for synthesizing the pyrazole ring involves the condensation of a hydrazine derivative with a 1,3-dielectrophilic species.

The Knorr synthesis is the quintessential method for preparing pyrazoles, involving the reaction between a 1,3-dicarbonyl compound and a hydrazine.[3][12][13] This acid-catalyzed reaction is highly robust and proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.[3][12][14][15]

Causality in Mechanism: The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. The choice of which carbonyl is attacked first is a critical determinant of the final product's regiochemistry, especially when using unsymmetrical starting materials. Generally, the more nucleophilic nitrogen of the hydrazine will attack the more electrophilic (less sterically hindered) carbonyl carbon.[3] Acid catalysis is crucial as it protonates a carbonyl group, increasing its electrophilicity and facilitating the initial attack by the weakly basic hydrazine.[12][15] The subsequent intramolecular cyclization is driven by the proximity of the second nitrogen atom to the remaining carbonyl group, and the final dehydration step is thermodynamically favored as it leads to the formation of a stable aromatic system.[14]

Knorr_Mechanism Knorr Pyrazole Synthesis Mechanism cluster_start Reactants cluster_intermediate Intermediate Stages cluster_product Product Dicarbonyl 1,3-Dicarbonyl (R1, R3) Hydrazone Hydrazone Intermediate Dicarbonyl->Hydrazone Condensation (-H2O) Hydrazine Hydrazine (R2) Hydrazine->Hydrazone Cyclic_Intermediate Non-aromatic Cyclic Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Product Cyclic_Intermediate->Pyrazole Dehydration (-H2O, Aromatization)

A simplified workflow of the Knorr pyrazole synthesis.

Regioselectivity Concerns: A significant challenge in the Knorr synthesis arises when both the 1,3-dicarbonyl compound and the hydrazine are unsymmetrical, potentially leading to two regioisomeric products.[3] The reaction's outcome is governed by the subtle interplay of steric and electronic effects of the substituents on both reactants, as well as reaction conditions like pH.[3] For instance, in the reaction of 1-phenyl-1,3-butanedione with methylhydrazine, the initial condensation can occur at either the benzoyl or the acetyl carbonyl, leading to a mixture of isomers. Careful control of conditions or the use of more advanced catalytic systems is often required to achieve high regioselectivity.

Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (a precursor to Edaravone)

This protocol describes the synthesis of a pyrazolone, a common outcome of the Knorr reaction when a β-ketoester is used.[3][14]

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl acetoacetate (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.

  • Reactant Addition: Add phenylhydrazine (1.0 eq) dropwise to the stirred solution. Safety Precaution: Hydrazine and its derivatives are toxic and potential carcinogens. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).[3]

  • Reaction: Gently heat the reaction mixture to reflux (approximately 80-100°C) for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

  • Purification: Collect the solid product by vacuum filtration, wash it with cold ethanol to remove any unreacted starting materials, and dry it under vacuum. The product can be further purified by recrystallization from ethanol if necessary.

R1R3R2CatalystSolventTemp (°C)Time (h)Yield (%)Reference
CH3OEtPhenylAcetic AcidEthanolReflux2>90[3]
CF3PhenylHNoneDMAcRT198[16]
CH3CH3HAcetic Acid1-Propanol1001High[14]

Table 1: Representative examples of the Knorr pyrazole synthesis under various conditions.

Another classical route involves the reaction of α,β-unsaturated aldehydes or ketones (including chalcones) with hydrazines.[17][18] The mechanism proceeds via an initial Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by intramolecular cyclization and subsequent oxidation or dehydration to afford the pyrazole.[18]

Chalcone_Workflow Pyrazole Synthesis from Chalcones cluster_start Reactants cluster_intermediate Intermediate Stages cluster_product Product Chalcone α,β-Unsaturated Ketone (Chalcone) Adduct Michael Adduct Chalcone->Adduct Michael Addition Hydrazine Hydrazine Hydrazine->Adduct Pyrazoline Pyrazoline (Dihydropyrazole) Adduct->Pyrazoline Intramolecular Cyclization (-H2O) Pyrazole Pyrazole Pyrazoline->Pyrazole Oxidation / Aromatization Applications Key Application Areas of the Pyrazole Core cluster_MedChem Medicinal Chemistry cluster_Agro Agrochemicals cluster_Materials Materials Science Center Pyrazole Core MedChem Therapeutic Agents Center->MedChem Agro Crop Protection Center->Agro Materials Advanced Materials Center->Materials AntiInflammatory Anti-inflammatory (Celecoxib) MedChem->AntiInflammatory Anticancer Anticancer (Ruxolitinib) MedChem->Anticancer Cardiovascular Cardiovascular (Sildenafil) MedChem->Cardiovascular Antiviral Antiviral (Lenacapavir) MedChem->Antiviral Fungicides Fungicides (Fluxapyroxad) Agro->Fungicides Insecticides Insecticides (Fipronil) Agro->Insecticides Herbicides Herbicides (Pyrasulfotole) Agro->Herbicides Polymers Conductive Polymers Materials->Polymers Ligands Coordination Chemistry (MOFs) Materials->Ligands Dyes Dyes & Pigments Materials->Dyes

The pyrazole core is central to innovations in multiple scientific fields.
A. Medicinal Chemistry: A Pillar of Drug Discovery

The pyrazole ring is present in over 50 drugs approved for market use globally, targeting a wide range of clinical disorders. Its physicochemical properties often lead to improved pharmacokinetics and potent pharmacological effects. [19] 1. Anti-inflammatory Drugs (COX-2 Inhibitors): Pyrazole derivatives were famously developed as potent and selective inhibitors of the Cyclooxygenase-2 (COX-2) enzyme, leading to powerful anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs. [9] * Celecoxib (Celebrex): A blockbuster drug for treating arthritis, its structure allows it to fit selectively into the active site of the COX-2 enzyme. [6][17] 2. Anticancer Agents: The pyrazole scaffold is a key component in many modern cancer therapies, particularly as kinase inhibitors that block signaling pathways involved in tumor growth and proliferation. [9][20]Several FDA-approved tyrosine kinase inhibitors (TKIs) incorporate a pyrazole core. [21] * Examples: Drugs like Ruxolitinib, Crizotinib, and Ibrutinib are used to treat various cancers, including myelofibrosis, lung cancer, and lymphomas. [21][22] 3. Other Therapeutic Areas: The biological activity of pyrazoles is remarkably broad. [8] * Cardiovascular Agents: Sildenafil (Viagra) and Riociguat are pyrazole-containing drugs used to treat erectile dysfunction and pulmonary hypertension, respectively. [22] * Antimicrobials & Antivirals: Pyrazole derivatives exhibit a wide spectrum of activity against bacteria, fungi, and viruses. [9][23]Lenacapavir is a recently approved pyrazole-based drug for treating HIV. [22]

Drug Name (Brand) Target/Mechanism of Action Therapeutic Application Reference
Celecoxib (Celebrex) Selective COX-2 Inhibitor Anti-inflammatory, Arthritis [6]
Sildenafil (Viagra) PDE5 Inhibitor Erectile Dysfunction, PAH [8][22]
Ruxolitinib (Jakafi) JAK1/JAK2 Inhibitor Myelofibrosis, Polycythemia Vera [21][22]
Fipronil GABA-gated chloride channel antagonist Insecticide (veterinary/pest control) [4][6]

| Fluxapyroxad | Succinate Dehydrogenase Inhibitor (SDHI) | Fungicide | [4]|

Table 2: Selected commercial pyrazole derivatives and their applications.
B. Agrochemicals: Ensuring Global Food Security

In the agrochemical industry, pyrazole-based compounds are vital for protecting crops from pests, diseases, and weeds. [4][10]

  • Fungicides: A major class of pyrazole fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs). [4]These compounds, such as Bixafen and Fluxapyroxad, disrupt the mitochondrial respiratory chain in fungi, effectively preventing spore germination and mycelial growth. [4]* Insecticides: Pyrazole insecticides are highly effective against a broad range of pests. [4]The most well-known example is Fipronil , which acts as a potent antagonist of the GABA-gated chloride channel in the insect's central nervous system, leading to paralysis and death. [4]* Herbicides: Pyrazole derivatives are used to control weeds by targeting specific plant enzymes. [4][24]For example, pyrazole-based herbicides that inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme are crucial for weed management in various crops. [24]

C. Materials Science and Beyond

The utility of pyrazoles extends into materials science, where their electronic and coordination properties are exploited.

  • Coordination Chemistry: Pyrazoles are excellent ligands for metal ions, facilitating the self-assembly of complex supramolecular structures like metal-organic frameworks (MOFs) and coordination polymers, which have applications in gas storage, separation, and catalysis. [11]* Advanced Materials: The incorporation of pyrazole moieties into polymers can yield materials with specialized properties, including enhanced thermal stability, conductivity, and unique optical characteristics. [2][9]They have also been investigated for creating high-performance energetic materials due to their high nitrogen content and thermal stability. [25]

Conclusion and Future Outlook

From its discovery over a century ago, the pyrazole nucleus has demonstrated remarkable versatility and enduring relevance. The evolution of synthetic methodologies—from the classical Knorr synthesis to modern, highly efficient multicomponent and catalyzed reactions—has continuously expanded the accessible chemical space of pyrazole derivatives. This synthetic adaptability is the foundation of its widespread success.

The profound impact of pyrazoles in medicinal chemistry, agrochemicals, and materials science is a testament to the scaffold's privileged nature. It continues to be a focal point for innovation, with ongoing research aimed at discovering novel derivatives with enhanced efficacy, selectivity, and sustainability. As our understanding of molecular interactions deepens, the logically-designed functionalization of the pyrazole core will undoubtedly lead to the next generation of life-saving drugs, advanced crop protection agents, and innovative materials, ensuring its central role in science and technology for the foreseeable future.

References

  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (2022).
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023).
  • Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles - Benchchem.
  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry | Open Access Journals - Research and Reviews.
  • Knorr Pyrazole Synthesis - J&K Scientific LLC. (2026).
  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC.
  • HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives | The Journal of Organic Chemistry - ACS Publications. (2024).
  • Application Notes and Protocols: The Role of Pyrazoles in Modern Agrochemical Synthesis - Benchchem.
  • EP0020964A1 - Process for the preparation of pyrazoles - Google Patents.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - ResearchGate. (2026).
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC.
  • An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. (2022).
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022).
  • Pyrazole derivatives: Recent advances in discovery and development of pesticides. (2025).
  • Knorr Pyrazole Synthesis - Chem Help Asap.
  • Some examples of pyrazole based commercial drugs and bioactive molecules. | Download Scientific Diagram - ResearchGate.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC.
  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC.
  • 194 recent advances in the synthesis of new pyrazole derivatives.
  • Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives..
  • Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare.
  • Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents | ACS Omega - ACS Publications. (2022).
  • Synthesis of Pyrazole Derivatives A Review - IJFMR. (2026).
  • Knorr pyrazole synthesis - Name-Reaction.com.
  • A Concise Review on the Synthesis of Pyrazole Heterocycles - Hilaris Publisher. (2015).
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Publishing.
  • Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing).
  • Pyrazole synthesis - Organic Chemistry Portal.
  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen. (2022).
  • Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications - ACS Publications. (2025).
  • Synthesis of Chromone-Related Pyrazole Compounds - PMC - NIH.
  • From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles - ACS Publications. (2011).
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. (2022).
  • Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review | ACS Omega.
  • Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture - Royalchem. (2024).
  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery - ACS Publications. (2025).
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. (2023).
  • Recent Advances in Synthesis and Properties of Pyrazoles - ResearchGate. (2022).
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (2025).
  • Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI. (2023).
  • First Alliance of Pyrazole and Furoxan Leading to High-Performance Energetic Materials - ACS Publications.

Sources

Foundational

Unveiling the Pharmacological Architecture: Mechanisms of Action of Pyrazole Carbohydrazides

As the landscape of rational drug design evolves, the pyrazole carbohydrazide scaffold has emerged as a highly versatile pharmacophore. By integrating a five-membered pyrazole heterocycle with a flexible carbohydrazide m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of rational drug design evolves, the pyrazole carbohydrazide scaffold has emerged as a highly versatile pharmacophore. By integrating a five-membered pyrazole heterocycle with a flexible carbohydrazide moiety, this class of compounds achieves a unique spatial geometry capable of multifaceted biological interactions. This technical guide dissects the structure-activity relationships (SAR), divergent mechanisms of action, and the self-validating experimental workflows required to evaluate these potent derivatives.

The Rationale of the Pyrazole Carbohydrazide Scaffold

The core architecture of pyrazole carbohydrazides represents a1[1]. The pyrazole ring, featuring two adjacent nitrogen atoms, readily participates in π-π stacking and hydrophobic contacts within target protein binding pockets. Concurrently, the carbohydrazide linkage (–CO–NH–NH2) acts as a robust hydrogen-bond donor and acceptor.

This bifunctional nature allows the molecule to undergo tautomerization, adapting its electronic distribution to optimize non-covalent interactions with diverse biological targets, ranging from G-protein-coupled receptors (GPCRs) to intracellular kinases.

Divergent Mechanisms of Action

Depending on the substitution pattern (C-3, C-4, or C-5 positions on the pyrazole ring), these derivatives exhibit drastically different pharmacological profiles.

Endocannabinoid System Modulation (CB1R)

Substitutions at the C-3 position often yield potent modulators of the endocannabinoid system. A prime example is Rimonabant (SR141716), an N -(piperidinyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carbohydrazide derivative. It functions as a 2[2]. By binding to the inactive state of the CB1 receptor, it blocks the activation of Gi/o proteins. This prevents the typical cannabinoid-induced inhibition of adenylyl cyclase, thereby maintaining or elevating intracellular cAMP levels, which downstream leads to appetite reduction and metabolic shifts.

Pathway Ligand Pyrazole Carbohydrazide (e.g., SR141716) CB1R CB1 Receptor (Inactive State) Ligand->CB1R Inverse Agonism Gi Gi/o Protein (Inhibited) CB1R->Gi Blocks Activation cAMP cAMP Levels (Elevated) Gi->cAMP Removes Inhibition PKA PKA Activation cAMP->PKA Activates Appetite Appetite Reduction & Metabolic Shift PKA->Appetite Downstream Effect

CB1 receptor inverse agonism pathway by pyrazole carbohydrazides.

Oncological Targeting and Apoptosis Induction

Derivatives with substitutions at the C-5 position, particularly those incorporating lipophilic or electron-donating groups (e.g., dimethylamino or methyl groups), demonstrate high cytotoxicity against specific cancer cell lines. These compounds inhibit cellular proliferation by 2[2] and exhibiting strong anti-proliferative effects against3[3]. The mechanism involves binding to the active sites of critical survival kinases, thereby triggering the intrinsic apoptotic cascade.

Dual COX-2 / 5-LOX Inhibition

A persistent challenge in anti-inflammatory drug design is the gastrointestinal toxicity caused by selective COX-2 inhibitors, which shunt arachidonic acid into the 5-lipoxygenase (5-LOX) pathway. Novel thymol-pyrazole carbohydrazide hybrids have been engineered to act as 4[4]. By simultaneously blocking both enzymatic pathways, these derivatives prevent the accumulation of leukotrienes, resulting in superior anti-inflammatory efficacy with a highly favorable gastrointestinal safety profile.

Quantitative Bioactivity Summary

The following table synthesizes the quantitative pharmacological data of key pyrazole carbohydrazide derivatives across various therapeutic targets:

Compound DerivativeTarget / Cell LineBioactivity MetricMechanism of Action
Rimonabant (SR141716) CB1 ReceptorHigh Affinity AntagonistInverse agonism of Gi/o coupled GPCR[2]
Compound 17 (4-dimethylaminephenyl)Nociceptive PathwaysED50 = 1.41 mg/KgAntinociceptive signaling modulation[2]
Compound 36 (Pyrazole Acetohydrazide)B16F10 (Skin Cancer)pIC50 = 6.75Apoptosis induction via structural lipophilicity[3]
Compound 4 (Pyrazole Carbohydrazide)MDA-MB-231 (Breast)pIC50 = 6.36 µMAnti-proliferative kinase inhibition[3]
Compound 8g (Thymol-Pyrazole Hybrid)COX-2 & 5-LOXDual InhibitionBlocks arachidonic acid shunting[4]

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems, explaining the causality behind every chemical and biological choice.

Protocol A: Synthesis of Pyrazole-3-Carbohydrazide Derivatives

This protocol describes the condensation of a pyrazole precursor with a hydrazine derivative to form the active carbohydrazide.

  • Reagent Preparation: Dissolve equimolar quantities of the substituted pyrazole carboxylate and hydrazine hydrate in absolute ethanol.

    • Causality: Absolute ethanol provides the optimal dielectric constant to dissolve the hydrophobic aromatic precursors. Furthermore, it establishes a thermodynamic environment that forces the precipitation of the highly polar carbohydrazide product upon cooling, naturally driving the reaction equilibrium forward.

  • Catalysis: Add 3-5 drops of glacial acetic acid to the mixture.

    • Causality: Acetic acid acts as a crucial proton donor. It protonates the carbonyl oxygen of the precursor, dramatically increasing the electrophilicity of the carbon center. This lowers the activation energy required for the nucleophilic attack by the terminal nitrogen of the hydrazine hydrate[4].

  • Reflux and Isolation: Reflux the mixture for 4–6 hours. Monitor the reaction via TLC. Once complete, cool the mixture to room temperature. Filter the resulting precipitate, wash with diethyl ether to remove unreacted lipophilic impurities, and recrystallize from ethanol.

  • Validation: Confirm the structure using FT-IR (targeting the strong C=N stretch at ~1618–1694 cm⁻¹) and ¹H-NMR spectroscopy.

Protocol B: In Vitro Apoptosis Assay (Flow Cytometry)

To confirm that the anti-proliferative effects of C-5 substituted derivatives are strictly apoptotic rather than necrotic.

  • Cell Treatment: Seed A549 or B16F10 cells in 6-well plates. Treat with the IC50 concentration of the pyrazole carbohydrazide derivative and incubate for 24–48 hours.

    • Causality: This specific incubation window aligns with the transcriptional and translational delay required for the compound to fully induce the intrinsic apoptotic cascade.

  • Harvest and Dual-Staining: Harvest the cells, wash with cold PBS, and resuspend in binding buffer. Add Annexin V-FITC and Propidium Iodide (PI), incubating in the dark for 15 minutes.

    • Causality (Self-Validation): Annexin V specifically binds to phosphatidylserine (PS), which flips to the outer membrane leaflet early in apoptosis. PI is membrane-impermeable and only stains DNA when cellular integrity is compromised (necrosis or late apoptosis). This orthogonal dual-staining system ensures that true apoptotic mechanisms can be definitively isolated from non-specific necrotic toxicity.

Workflow Step1 1. Condensation Synthesis (Hydrazine + Diketone) Step2 2. Structural Validation (NMR, FT-IR, MS) Step1->Step2 Purified Isolate Step3 3. In Vitro Screening (Apoptosis / Kinase Assays) Step2->Step3 Confirmed Scaffold Step4 4. Target Binding (Molecular Docking) Step3->Step4 Bioactivity Data Step5 5. SAR Optimization (Iterative Design) Step4->Step5 Binding Insights Step5->Step1 Refined Structure

Iterative workflow for pyrazole carbohydrazide synthesis and validation.

Sources

Exploratory

1-Benzylpyrazole-4-carbohydrazide: A Privileged Scaffold in Modern Drug Discovery and Chemical Biology

An In-Depth Technical Guide for Researchers and Drug Development Professionals As a Senior Application Scientist specializing in heterocyclic chemistry and drug design, I have observed the evolution of various chemical b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

As a Senior Application Scientist specializing in heterocyclic chemistry and drug design, I have observed the evolution of various chemical building blocks. Few have demonstrated the versatility and high hit-rate in high-throughput screening (HTS) as the pyrazole-4-carbohydrazide class. Specifically, 1-benzyl-1H-pyrazole-4-carbohydrazide (and its 5-amino derivative, CAS 132835-00-8) has emerged as a "privileged scaffold"[1]. This guide deconstructs the structural rationale, synthetic methodologies, and therapeutic applications of this molecule, providing actionable insights for medicinal chemists aiming to leverage it in their discovery pipelines.

Structural Anatomy & Pharmacophore Rationale

The utility of 1-benzylpyrazole-4-carbohydrazide lies in its modular architecture, which allows for precise tuning of physicochemical properties:

  • The Pyrazole Core: This five-membered heteroaromatic ring is a classical bioisostere for amides and phenols. It provides both hydrogen-bond donor and acceptor capabilities, allowing it to anchor deeply into kinase hinge regions and enzyme active sites[2].

  • The 1-Benzyl Moiety: The addition of a benzyl group at the N1 position serves a dual purpose. First, it significantly enhances the lipophilicity (LogP) of the scaffold, improving cellular membrane permeability. Second, the aromatic ring engages in crucial π−π stacking and cation- π interactions within hydrophobic pockets of target proteins[3].

  • The 4-Carbohydrazide Functional Group: This is the synthetic engine of the scaffold. The terminal primary amine of the hydrazide is highly nucleophilic, serving as an ideal launching pad for generating Schiff bases (hydrazones), cyclizing into oxadiazoles/thiadiazoles, or forming complex pyrazolopyrimidinones[4].

Synthetic Methodologies & Derivatization Protocols

To build a robust structure-activity relationship (SAR) library, the synthesis of the core scaffold must be scalable, high-yielding, and free of impurities that could trigger false positives in biological assays. Below are field-proven, self-validating protocols for synthesizing and derivatizing this scaffold.

Protocol 1: Synthesis of the Core Scaffold via Hydrazinolysis

This protocol details the conversion of ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate to 5-amino-1-benzyl-1H-pyrazole-4-carbohydrazide.

Rationale & Causality: We utilize absolute ethanol rather than methanol to prevent transesterification side reactions. A significant excess of hydrazine hydrate (typically 3 to 5 equivalents) is mandatory; this not only drives the equilibrium toward the product but critically prevents the formation of symmetric di-acyl hydrazines (dimers), which are notoriously insoluble and difficult to separate.

Step-by-Step Workflow:

  • Preparation: Suspend 10.0 mmol of ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate in 25 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Reagent Addition: Add 40.0 mmol (approx. 2.0 mL) of 85% hydrazine hydrate dropwise at room temperature. Note: The dropwise addition prevents rapid exothermic spikes.

  • Reflux & Monitoring: Heat the mixture to reflux (80°C). Monitor the reaction via TLC (Eluent: 9:1 Dichloromethane:Methanol). The starting ester typically has an Rf​ of 0.7, while the highly polar hydrazide product will stay near the baseline ( Rf​ ~0.2). Complete conversion usually takes 12–24 hours.

  • Self-Validating Workup: Cool the reaction mixture to 0°C in an ice bath. The product should spontaneously precipitate as a white/off-white solid. If precipitation is poor, add 10 mL of ice-cold diethyl ether.

  • Purification: Filter the precipitate under a vacuum and wash sequentially with cold ethanol (2 x 5 mL) to remove unreacted hydrazine, followed by hexane (10 mL) to dry the cake. Dry under a high vacuum to afford the pure carbohydrazide.

Protocol 2: Derivatization into Schiff Bases (Hydrazones)

Rationale & Causality: Condensing the carbohydrazide with aromatic aldehydes yields Schiff bases. We employ a catalytic amount of glacial acetic acid. The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and accelerating the nucleophilic attack by the terminal nitrogen of the hydrazide.

Step-by-Step Workflow:

  • Dissolve 1.0 mmol of 1-benzylpyrazole-4-carbohydrazide in 10 mL of absolute ethanol.

  • Add 1.1 mmol of the desired aromatic aldehyde (e.g., 4-methoxybenzaldehyde).

  • Add 2–3 drops of glacial acetic acid as a catalyst.

  • Reflux for 3–5 hours. The formation of a heavy precipitate during reflux is a visual self-validation that the condensation is successful, as the resulting Schiff base is significantly less soluble in hot ethanol than the starting materials.

  • Filter hot (if the product is highly crystalline) or cool to room temperature and filter. Recrystallize from ethanol/DMF to achieve >98% purity.

Synthesis A Ethyl 1-benzylpyrazole-4-carboxylate (Starting Material) B Hydrazine Hydrate (Excess) Ethanol, Reflux 12-24h A->B C 1-Benzylpyrazole-4-carbohydrazide (Core Scaffold) B->C D Aromatic Aldehydes (Acid Catalysis) C->D F CS2 / KOH Cyclization C->F E Schiff Base Derivatives (Anticancer/Antifungal) D->E G Oxadiazole/Thiadiazole Derivatives (Kinase Inhibitors) F->G

Workflow for the synthesis and derivatization of 1-benzylpyrazole-4-carbohydrazide.

Therapeutic Applications & Mechanistic Insights

The 1-benzylpyrazole-4-carbohydrazide scaffold is not just a structural curiosity; it is a proven pharmacophore in both human medicine and agricultural chemistry.

Oncology: Targeting A549 Lung Cancer Cells and Apoptosis

Pyrazole carbohydrazide derivatives have shown broad-spectrum antitumor potential. Specifically, Schiff base derivatives and their transition metal complexes (such as Copper(II) complexes) have demonstrated potent growth inhibition against A549 lung cancer cells[2].

Mechanistically, these compounds often act by intercalating with DNA or inhibiting key receptor tyrosine kinases like EGFR (Epidermal Growth Factor Receptor). Overexpression of EGFR promotes tumor growth by inhibiting apoptosis; pyrazole derivatives bind to the ATP-binding pocket of EGFR, shutting down downstream signaling and inducing apoptosis in cancer cells[5][6]. Furthermore, complexation with copper ions has been shown to increase selectivity for A549 cells while decreasing cytotoxicity towards healthy Vero cells[6].

Agrochemicals: Succinate Dehydrogenase Inhibition (SDHI)

In agricultural chemistry, the pyrazole-4-carbohydrazide skeleton is a highly efficient fungicide targeting Succinate Dehydrogenase (SDH)[7]. SDH (Complex II) is a critical enzyme in the mitochondrial electron transport chain of fungi.

By optimizing the scaffold into N′ -(4-phenoxyphenyl)-1H-pyrazole-4-carbohydrazide derivatives, researchers have achieved exceptional binding affinity within the ubiquinone-binding site of SDH. This blockade halts electron transport, depletes ATP, and leads to the accumulation of Reactive Oxygen Species (ROS), ultimately causing fungal cell death[7][8].

SDH_Pathway A Pyrazole-4-carbohydrazide Derivative B Succinate Dehydrogenase (Complex II) Ubiquinone Binding Site A->B Competitive Binding C Blockade of Electron Transport B->C D Depletion of ATP C->D E Accumulation of ROS C->E F Fungal Cell Apoptosis / Death D->F E->F

Mechanism of action for pyrazole-4-carbohydrazides targeting Succinate Dehydrogenase (SDH).

Quantitative Structure-Activity Relationship (QSAR) Data

To underscore the potency of this scaffold, the following table summarizes quantitative biological activity data derived from recent literature optimizing the pyrazole-4-carbohydrazide core.

Compound / DerivativeTarget Organism / Cell LineBiological ActivityPrimary Application / Mechanism
N′ -(4-phenoxyphenyl)-1H-pyrazole-4-carbohydrazide (11o) Rhizoctonia solani (Fungus) Agrochemical / SDH Inhibitor[8]
N′ -(4-phenoxyphenyl)-1H-pyrazole-4-carbohydrazide (11m) Fusarium graminearum (Fungus) Agrochemical / SDH Inhibitor[8]
Pyrazole-linked Schiff base Cu(II) complex (4b) A549 (Human Lung Cancer) Oncology / Apoptosis Induction[6]
Pyrazole-linked Schiff base Cu(II) complex (4c) A549 (Human Lung Cancer) Oncology / Apoptosis Induction[6]

Data indicates that minor modifications to the carbohydrazide terminus (e.g., adding phenoxyphenyl groups or complexing with transition metals) yield highly potent, target-specific agents.

Conclusion & Future Perspectives

The 1-benzylpyrazole-4-carbohydrazide scaffold represents a masterclass in rational drug design. Its distinct regions—the lipophilic benzyl tail, the H-bonding pyrazole core, and the highly reactive carbohydrazide head—allow for rapid, divergent synthesis of vast chemical libraries. Moving forward, the integration of this scaffold with PROTAC (Proteolysis Targeting Chimera) technology or as a ligand for novel transition-metal therapeutics holds immense promise for overcoming current drug resistance paradigms in both oncology and agriculture.

References

  • CAS No. 132835-00-8 | Chemsrc Source: Chemsrc URL:[Link]

  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest Source: ResearchGate URL:[Link]

  • Expedient Discovery for Novel Antifungal Leads Targeting Succinate Dehydrogenase: Pyrazole-4-formylhydrazide Derivatives Bearing a Diphenyl Ether Fragment Source: ACS Publications URL:[Link]

  • Expedient Discovery for Novel Antifungal Leads Targeting Succinate Dehydrogenase: Pyrazole-4-formylhydrazide Derivatives Bearing a Diphenyl Ether Fragment Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • SYNTHESIS AND ANTITUMOR SCREENING OF SOME NEW 2,6-BIS PYRIDINES FUNCTIONALIZED WITH PYRAZOLE-BASED HETEROCYCLES Source: Acta Poloniae Pharmaceutica URL:[Link]

  • Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics Source: RSC Publishing URL:[Link]

  • 5-氨基-1-苄基吡唑-4-甲酸乙酯- CAS号19867-62-0 Source: Molaid URL:[Link]

Sources

Protocols & Analytical Methods

Method

Comprehensive Application Note: Utilizing 1-Benzylpyrazole-4-carbohydrazide in Antimicrobial Assays

Introduction and Scientific Rationale The development of novel antimicrobial agents is increasingly reliant on versatile heterocyclic scaffolds. 1-Benzylpyrazole-4-carbohydrazide represents a highly potent pharmacophore...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Rationale

The development of novel antimicrobial agents is increasingly reliant on versatile heterocyclic scaffolds. 1-Benzylpyrazole-4-carbohydrazide represents a highly potent pharmacophore in medicinal chemistry, frequently utilized as both a standalone antimicrobial candidate and a precursor for complex molecular hybrids (e.g., Schiff bases)[1].

The structural logic behind this compound is twofold:

  • The Pyrazole-4-carbohydrazide Core: Pyrazole derivatives are well-documented to exhibit broad-spectrum antimicrobial, antifungal, and antitubercular activities. Mechanistically, they frequently act as dual inhibitors of bacterial DNA gyrase (Topoisomerase II) and dihydrofolate reductase (DHFR). By targeting multiple essential pathways, these compounds reduce the likelihood of rapid single-point mutation resistance[2].

  • The N-1 Benzyl Substitution: The addition of a benzyl moiety at the N-1 position significantly increases the overall lipophilicity of the molecule. This physicochemical alteration is critical for facilitating passive diffusion across the complex peptidoglycan layers of Gram-positive bacteria, the outer lipid membranes of Gram-negative bacteria, and the chitinous walls of fungal pathogens[3].

This application note provides a comprehensive, self-validating workflow for evaluating the antimicrobial efficacy and mechanistic action of 1-Benzylpyrazole-4-carbohydrazide.

Experimental Workflow

To ensure robust and reproducible data, the evaluation of 1-Benzylpyrazole-4-carbohydrazide must follow a tiered approach: starting from standardized compound preparation, moving through primary phenotypic screening, and concluding with targeted mechanistic validation.

Workflow N1 Compound Prep (DMSO Stock Formulation) N2 Primary Screen (Disc Diffusion Assay) N1->N2 N3 Quantitative Screen (MIC/MBC Microdilution) N2->N3 N4 Mechanistic Validation (DNA Gyrase Inhibition) N3->N4

Figure 1: Tiered experimental workflow for the antimicrobial evaluation of pyrazole derivatives.

Detailed Experimental Protocols

Protocol A: Compound Preparation and Formulation

Causality & Rationale: 1-Benzylpyrazole-4-carbohydrazide is highly hydrophobic. It must be dissolved in 100% Dimethyl Sulfoxide (DMSO) to ensure complete solvation. However, DMSO is toxic to microbial cells at high concentrations. The protocol is designed so that the final assay concentration of DMSO never exceeds 1% (v/v) , preventing solvent-induced false-positive growth inhibition.

Step-by-Step Methodology:

  • Weigh exactly 10.0 mg of 1-Benzylpyrazole-4-carbohydrazide.

  • Dissolve in 1.0 mL of sterile, molecular-grade DMSO to create a 10 mg/mL (10,000 µg/mL) primary stock . Vortex for 2 minutes until completely clear.

  • Prepare a working stock by diluting 100 µL of the primary stock into 900 µL of Cation-Adjusted Mueller-Hinton Broth (CAMHB). This yields a 1,000 µg/mL solution in 10% DMSO.

  • Self-Validation: Always prepare a "Vehicle Control" consisting of 10% DMSO in CAMHB (without the compound) to run in parallel during downstream assays.

Protocol B: Broth Microdilution Assay for MIC Determination (CLSI Standards)

Causality & Rationale: The Minimum Inhibitory Concentration (MIC) assay determines the lowest concentration of the compound that completely inhibits visible microbial growth. We utilize CAMHB because it contains standardized concentrations of calcium and magnesium, which are essential for stabilizing bacterial outer membranes and ensuring reproducible compound-target interactions.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate target strains (e.g., S. aureus, E. coli) on agar plates overnight. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard ( ≈1.5×108 CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a final well concentration of 5×105 CFU/mL.

  • Serial Dilution: In a sterile 96-well, U-bottom microtiter plate, add 50 µL of CAMHB to wells 2 through 12.

  • Add 100 µL of the 1,000 µg/mL working stock (from Protocol A) to well 1.

  • Transfer 50 µL from well 1 to well 2, mix by pipetting, and repeat this two-fold serial dilution up to well 10. Discard 50 µL from well 10. (Concentration range: 500 µg/mL down to 0.97 µg/mL).

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11.

  • Self-Validating Controls:

    • Well 11 (Growth Control): 50 µL inoculum + 50 µL CAMHB containing 1% DMSO (Vehicle Control). Ensures the solvent does not inhibit growth.

    • Well 12 (Sterility Control): 100 µL CAMHB only. Ensures media is not contaminated.

    • Positive Control Row: Run a parallel dilution series using a standard antibiotic (e.g., Ciprofloxacin or Neomycin)[1].

  • Incubation & Reading: Incubate the plate at 37°C for 18–24 hours. The MIC is the lowest concentration well with no visible turbidity.

Protocol C: DNA Gyrase Supercoiling Inhibition Assay

Causality & Rationale: To prove that the antimicrobial effect is driven by target-specific inhibition rather than non-specific membrane toxicity, an in vitro DNA gyrase assay is performed. DNA gyrase introduces negative supercoils into relaxed DNA. Pyrazole derivatives block the ATP-binding site of this enzyme.

Step-by-Step Methodology:

  • Reaction Mix: In a sterile microcentrifuge tube, combine 1 U of E. coli DNA Gyrase, 0.5 µg of relaxed pBR322 plasmid DNA, and 1X Gyrase Assay Buffer (containing ATP).

  • Compound Addition: Add 1-Benzylpyrazole-4-carbohydrazide at varying concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC).

  • Incubation: Incubate the reaction at 37°C for 30 minutes. Stop the reaction by adding 10% SDS and Proteinase K, incubating for an additional 30 minutes to degrade the enzyme.

  • Analysis: Resolve the DNA topological states on a 1% agarose gel (without ethidium bromide during the run). Post-stain with ethidium bromide.

  • Self-Validation: The gel must show a "Relaxed DNA only" lane (Negative Control) and a "DNA + Gyrase + Vehicle" lane (Positive Control showing complete supercoiling). Successful inhibition by the pyrazole compound will result in bands remaining in the relaxed state.

Mechanism of Action Visualization

The following diagram maps the causal pathway from the compound's initial contact with the pathogen to ultimate cell death, highlighting the structure-function relationship of the benzyl and pyrazole moieties.

Mechanism D 1-Benzylpyrazole-4-carbohydrazide (Extracellular) M Cell Membrane Penetration (Driven by Lipophilic Benzyl Group) D->M Passive Diffusion T Target Binding (DNA Gyrase / Topoisomerase II) M->T Intracellular Accumulation E Inhibition of DNA Supercoiling (ATP-Site Blockade) T->E Pharmacological Intervention O Bacterial Cell Death (Bactericidal Outcome) E->O DNA Fragmentation & Arrest

Figure 2: Mechanistic pathway of 1-Benzylpyrazole-4-carbohydrazide inducing bacterial cell death.

Quantitative Data Presentation

When executing the protocols above, researchers should benchmark their results against established baselines for pyrazole-4-carbohydrazide derivatives. Below is a structured reference table summarizing expected quantitative MIC ranges based on recent literature for this class of compounds[1][2].

Microbial StrainGram Stain / TypeExpected MIC Range (µg/mL)Reference Standard (Ciprofloxacin)
Staphylococcus aureusPositive (+)15.6 – 62.50.5 – 1.0
Bacillus subtilisPositive (+)7.8 – 31.250.25 – 0.5
Escherichia coliNegative (-)31.25 – 125.00.015 – 0.03
Pseudomonas aeruginosaNegative (-)62.5 – >250.00.25 – 1.0
Candida albicansFungal31.25 – 62.5N/A (Use Clotrimazole)

Note: Gram-negative bacteria typically exhibit higher MIC values due to the efflux pump systems and the highly restrictive outer membrane porins, though the N-1 benzyl group partially mitigates this resistance.

References

  • Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization Journal of Applied Pharmaceutical Science[Link]

  • Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors MDPI - Molecules[Link]

  • In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors ACS Omega[Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives National Institutes of Health (PMC)[Link]

Sources

Application

Application Notes and Protocols for the Development of Pyrazole-Carbohydrazide Derivatives as Novel Agents Against Drug-Resistant Mycobacterium tuberculosis

Introduction: The Pressing Need for Novel Anti-Tuberculosis Agents Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The emergence a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pressing Need for Novel Anti-Tuberculosis Agents

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The emergence and spread of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb have severely compromised the efficacy of current treatment regimens, creating an urgent need for the development of new drugs with novel mechanisms of action.[1][2] Pyrazole-containing compounds have shown a wide spectrum of biological activities and have emerged as a promising scaffold in the search for new anti-TB agents.[3] This guide provides a detailed technical overview and step-by-step protocols for the synthesis, in vitro evaluation, and in vivo efficacy testing of a series of pyrazole-carbohydrazide derivatives designed to combat drug-resistant Mtb.

Scientific Rationale: Targeting Mtb's Vulnerabilities

The pyrazole-carbohydrazide scaffold is a hybrid of two pharmacophores with known antimycobacterial activity. The pyrazole moiety is a versatile heterocyclic ring found in numerous bioactive compounds, while the carbohydrazide component is a key feature of the frontline anti-TB drug isoniazid.[3][4] The design strategy for these derivatives often involves targeting the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the mycolic acid biosynthesis pathway of Mtb.[5][6] Mycolic acids are essential components of the unique and impermeable cell wall of Mtb, which is a primary reason for its intrinsic resistance to many antibiotics.[1][7][8][9] By inhibiting InhA, these compounds disrupt cell wall synthesis, leading to bacterial death.

PART 1: Synthesis of Pyrazole-Carbohydrazide Derivatives

The synthesis of the target compounds is typically achieved through a two-step process: the formation of a substituted pyrazole-4-carbaldehyde followed by its condensation with pyridine-4-carbohydrazide.

Synthesis of Substituted Pyrazole-4-Carbaldehydes via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of activated aromatic and heterocyclic compounds.[10][11] In this protocol, substituted acetophenone phenylhydrazones are cyclized and formylated in a one-pot reaction using the Vilsmeier-Haack reagent (POCl₃/DMF) to yield the desired pyrazole-4-carbaldehyde intermediate.[10][12]

Protocol 1: Synthesis of 1-phenyl-3-(substituted-phenyl)-1H-pyrazole-4-carbaldehyde

  • Preparation of the Vilsmeier-Haack Reagent: In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place dry N,N-dimethylformamide (DMF, 4 mL). Cool the flask in an ice bath. To this, add phosphorus oxychloride (POCl₃, 0.5 g, 3.0 mmol) dropwise with constant stirring.[10] Allow the mixture to stir for 30 minutes at 0°C.

  • Reaction with Hydrazone: To the prepared Vilsmeier-Haack reagent, add the appropriate substituted acetophenone phenylhydrazone (1.0 mmol) portion-wise, ensuring the temperature remains below 5°C.[10]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 80°C for 4 hours.[10] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, pour the mixture onto crushed ice. Neutralize the solution with a dilute sodium hydroxide solution.[10] A pale yellow precipitate of the pyrazole-4-carbaldehyde will form. Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be purified by column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent.[10]

Condensation to Form Pyrazole-Carbohydrazide Derivatives

The final step involves the Schiff base condensation of the synthesized pyrazole-4-carbaldehyde with pyridine-4-carbohydrazide (isoniazid).

Protocol 2: Synthesis of Pyrazole-Based Pyridine-4-Carbohydrazide Derivatives

  • Reaction Setup: In a round-bottom flask, dissolve the substituted pyrazole-4-carbaldehyde (0.5 mmol) in hot ethanol.[11]

  • Addition of Reagents: To this solution, add pyridine-4-carbohydrazide (0.5 mmol) and a catalytic amount of glacial acetic acid (0.2 mL).[11]

  • Reflux: Reflux the reaction mixture for 7 hours.[11] Monitor the reaction progress using TLC.

  • Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The solid product will precipitate out.[11] Collect the precipitate by filtration, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure pyrazole-carbohydrazide derivative.

Diagram of the Synthetic Workflow:

Synthesis_Workflow cluster_step1 Step 1: Vilsmeier-Haack Reaction cluster_step2 Step 2: Condensation A Substituted Acetophenone Phenylhydrazone C 1-Phenyl-3-(substituted-phenyl)-1H-pyrazole-4-carbaldehyde A->C Cyclization & Formylation B Vilsmeier-Haack Reagent (POCl3/DMF) B->C E Final Pyrazole-Carbohydrazide Derivative C->E Schiff Base Formation D Pyridine-4-carbohydrazide D->E

Caption: Synthetic scheme for pyrazole-carbohydrazide derivatives.

PART 2: In Vitro Evaluation of Antitubercular Activity

A crucial step in the drug discovery pipeline is the in vitro assessment of the synthesized compounds for their antimycobacterial activity and cytotoxicity.

Determination of Minimum Inhibitory Concentration (MIC) using the Resazurin Microtiter Assay (REMA)

The REMA is a colorimetric assay that provides a rapid and sensitive method for determining the MIC of compounds against Mtb.[5][13] The assay relies on the reduction of the blue, non-fluorescent dye resazurin to the pink, fluorescent resorufin by metabolically active cells.[5]

Protocol 3: Resazurin Microtiter Assay (REMA)

  • Preparation of Reagents:

    • Culture Medium: Middlebrook 7H9 broth supplemented with 0.1% Casitone, 0.5% glycerol, and 10% OADC (oleic acid, albumin, dextrose, and catalase).[14]

    • Resazurin Solution: Prepare a 0.02% (w/v) solution of resazurin sodium salt in sterile distilled water and filter-sterilize. Store at 4°C in the dark for up to one week.[3][13]

    • Compound Stock Solutions: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

  • Assay Setup:

    • In a sterile 96-well flat-bottom plate, add 100 µL of 7H9 broth to each well.[5]

    • Perform serial two-fold dilutions of the test compounds directly in the plate.[5]

    • Include a drug-free growth control and a sterile control (medium only).[13]

  • Inoculation:

    • Prepare an Mtb H37Rv inoculum from a fresh culture, adjusted to a McFarland standard of 1.0 and then diluted 1:20 in 7H9 broth.

    • Add 100 µL of the diluted inoculum to each well, except the sterile control.[13]

  • Incubation:

    • Seal the plates in a plastic bag to prevent evaporation and incubate at 37°C for 7 days.[13]

  • Development and Reading:

    • After 7 days, add 30 µL of the resazurin solution to each well.[13]

    • Re-incubate the plates overnight.[13]

    • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.[13]

Table 1: Hypothetical MIC Data for Pyrazole-Carbohydrazide Derivatives

CompoundSubstitution (R)MIC vs. H37Rv (µg/mL)MIC vs. MDR-Mtb (µg/mL)
6a 4-Fluoro0.51.0
6b 4-Chloro0.250.5
6c 4-Bromo0.1250.25
6d 4-Nitro>16>16
Isoniazid -0.06>4.0
Rifampicin -0.125>4.0
Cytotoxicity Assessment using the MTT Assay

It is essential to evaluate the toxicity of the compounds against mammalian cells to determine their selectivity index (SI). The MTT assay is a colorimetric assay that measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][15][16]

Protocol 4: MTT Cytotoxicity Assay

  • Cell Culture: Seed a human lung epithelial cell line (e.g., A549) or a macrophage cell line (e.g., THP-1) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[17]

  • Compound Treatment: Expose the cells to serial dilutions of the test compounds for 48-72 hours.[17]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 20% SDS in 50% DMF) to each well and incubate overnight to dissolve the formazan crystals.[9][16]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[16] The 50% cytotoxic concentration (CC₅₀) is calculated from the dose-response curve.

Time-Kill Kinetics Assay

This assay helps to determine whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).[18][19][20]

Protocol 5: Time-Kill Kinetics Assay

  • Inoculum Preparation: Prepare a mid-log phase culture of Mtb H37Rv with a starting inoculum of approximately 5 x 10⁵ CFU/mL in 7H9 broth.[18]

  • Assay Setup: Prepare tubes with 7H9 broth containing the test compound at different multiples of its MIC (e.g., 1x, 2x, 4x, and 8x MIC). Include a drug-free growth control.[18]

  • Incubation and Sampling: Incubate the tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each tube.[20]

  • Quantification: Perform serial dilutions of the aliquots and plate them on Middlebrook 7H11 agar plates. Incubate the plates at 37°C for 3-4 weeks.

  • Data Analysis: Count the colonies and calculate the CFU/mL for each time point. Plot the log₁₀ CFU/mL versus time. A ≥ 3-log₁₀ reduction in CFU/mL compared to the initial inoculum is considered bactericidal.[19][20]

Diagram of the In Vitro Evaluation Workflow:

In_Vitro_Workflow A Synthesized Pyrazole-Carbohydrazide Derivatives B REMA Assay (MIC Determination) A->B C MTT Assay (Cytotoxicity - CC50) A->C D Time-Kill Kinetics Assay A->D F Selectivity Index (SI = CC50/MIC) B->F C->F E Bactericidal/Bacteriostatic Determination D->E

Caption: Workflow for in vitro evaluation of antitubercular activity.

PART 3: In Vivo Efficacy in a Murine Model of Tuberculosis

Promising compounds from in vitro studies should be evaluated for their efficacy in a relevant animal model of TB. The mouse model is the most commonly used for initial in vivo testing.[1][2]

Protocol 6: In Vivo Efficacy in a Murine Model of Chronic Mtb Infection

  • Animal Model: Use 6-8 week old female BALB/c or C57BL/6 mice.

  • Infection: Infect the mice via a low-dose aerosol route with Mtb H37Rv to deliver approximately 50-100 CFU to the lungs.[1][2]

  • Establishment of Chronic Infection: House the infected mice in a BSL-3 facility for 4 weeks to allow the infection to become chronic.[2]

  • Treatment:

    • Randomly assign the mice to treatment groups: vehicle control, positive control (e.g., isoniazid at 25 mg/kg), and test compound groups at various doses.

    • Administer the compounds daily by oral gavage for 4 weeks.[8]

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize the mice.

    • Aseptically remove the lungs and spleens.

    • Homogenize the organs in PBS with 0.05% Tween 80.

    • Plate serial dilutions of the homogenates on Middlebrook 7H11 agar.

    • Incubate the plates at 37°C for 3-4 weeks and enumerate the colony-forming units (CFU).

  • Data Analysis: The efficacy of the test compound is determined by the log₁₀ reduction in CFU in the lungs and spleens compared to the vehicle control group.

Diagram of the In Vivo Efficacy Testing Workflow:

In_Vivo_Workflow A Low-Dose Aerosol Infection of Mice with Mtb H37Rv B Establishment of Chronic Infection (4 weeks) A->B C Treatment with Test Compounds and Controls (4 weeks) B->C D Organ Harvest (Lungs and Spleen) C->D E CFU Enumeration D->E F Determination of In Vivo Efficacy E->F

Caption: Workflow for in vivo efficacy testing of antitubercular agents.

Conclusion and Future Directions

The protocols outlined in this guide provide a comprehensive framework for the synthesis and evaluation of novel pyrazole-carbohydrazide derivatives as potential agents against drug-resistant Mtb. The most promising compounds identified through this workflow, those with high in vitro potency, low cytotoxicity, and significant in vivo efficacy, can be advanced to further preclinical development, including pharmacokinetic and toxicology studies. The exploration of this chemical scaffold holds significant promise for the discovery of new and effective treatments to combat the global threat of tuberculosis.

References

  • Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery. (URL: [Link])

  • Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis. (URL: [Link])

  • Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis. (URL: [Link])

  • Resazurin microtiter assay (REMA) assay for measuring the susceptibility of H37Rv to rifampicin and MCC950. (URL: [Link])

  • Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method. (URL: [Link])

  • Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis. (URL: [Link])

  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. (URL: [Link])

  • A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging. (URL: [Link])

  • System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis. (URL: [Link])

  • Rapid colorimetric Resazurin Microtiter Assay (REMA) and MTT Assay for Testing susceptibility of Mycobacterium tuberculosis to I. (URL: [Link])

  • Application of the resazurin microtitre assay for the detection of isoniazid and/or rifampicin resistant Mycobacterium tuberculosis clinical isolates in Central Vietnam. (URL: [Link])

  • Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. (URL: [Link])

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (URL: [Link])

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (URL: [Link])

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (URL: [Link])

  • Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549. (URL: [Link])

  • General procedure for synthesis of substituted pyrazole carbaldehyde and its Schiff bases with 2-amino phenol. (URL: [Link])

  • Time-Kill Kinetics Assay. (URL: [Link])

  • Time-Kill Assay Protocol Overview. (URL: [Link])

  • Pyrazole synthesis. (URL: [Link])

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (URL: [Link])

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (URL: [Link])

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (URL: [Link])

  • Elucidating structural basis of benzofuran pyrrolidine pyrazole derivatives for enhancing potency against both the InhA enzyme and intact M. tuberculosis cells: a combined MD simulations and 3D-QSAR study. (URL: [Link])

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Pyrazole-4-Carbohydrazide Derivatives

From the desk of the Senior Application Scientist, Welcome to the technical support center dedicated to navigating the complexities of purifying pyrazole-4-carbohydrazide derivatives. This class of compounds, while rich...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

From the desk of the Senior Application Scientist,

Welcome to the technical support center dedicated to navigating the complexities of purifying pyrazole-4-carbohydrazide derivatives. This class of compounds, while rich in pharmacological potential, presents a unique set of challenges during isolation and purification due to its distinct chemical properties.[1] The inherent basicity of the pyrazole ring, combined with the hydrogen-bonding capabilities of the carbohydrazide moiety, often leads to issues with solubility, chromatographic behavior, and impurity removal.

This guide is structured to provide both foundational knowledge through our FAQs and actionable solutions to specific problems in the Troubleshooting section. My goal is to equip you with the causal understanding behind each experimental choice, empowering you to not only solve current purification hurdles but also to anticipate and prevent future ones.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the purification of pyrazole-4-carbohydrazide derivatives?

The purification of these derivatives is often complicated by several factors rooted in their molecular structure:

  • High Polarity: The presence of the pyrazole ring and the carbohydrazide group (-CONHNH2) imparts significant polarity. This can lead to strong interactions with polar stationary phases like silica gel, resulting in poor separation, tailing peaks, and low recovery during column chromatography.[2]

  • Basicity: The pyrazole ring is weakly basic, which can cause strong, sometimes irreversible, adsorption onto the acidic silanol groups of standard silica gel.[3][4]

  • Formation of Regioisomers: A common issue in pyrazole synthesis, especially when using unsymmetrical starting materials, is the formation of regioisomers.[5] These isomers often have very similar physical properties, making their separation by standard chromatographic or recrystallization techniques exceptionally difficult.[6]

  • Solubility Issues: While often soluble in polar solvents like ethanol or methanol, their solubility can be poor in common organic solvents used for extraction and chromatography, such as ethyl acetate or dichloromethane, complicating work-up procedures.[3]

  • Side-Reactions and Byproducts: Incomplete cyclization can leave hydrazone intermediates, while side reactions with the hydrazine starting material can produce colored impurities that are difficult to remove.[5][7]

Q2: Which purification techniques are most effective for this class of compounds?

A multi-pronged approach is often necessary. The most effective techniques are:

  • Column Chromatography: This is a versatile method for separating complex mixtures.[6] However, standard silica gel chromatography often requires modification. Techniques like deactivating the silica with a base, or using alternative stationary phases (e.g., alumina, C18 reversed-phase) are often necessary.[3][8]

  • Recrystallization: This is a highly effective and economical method for obtaining high-purity solid compounds, provided a suitable solvent or solvent system can be identified.[9] It is particularly useful for removing minor impurities after an initial purification by chromatography.

  • Acid-Base Extraction: This technique exploits the basic nature of the pyrazole moiety.[3] By dissolving the crude mixture in an organic solvent and washing with an aqueous acid, the basic pyrazole derivative can be selectively protonated and moved into the aqueous layer, leaving non-basic impurities behind. Subsequent basification of the aqueous layer precipitates the purified product.[10][11]

Q3: How do I choose the right solvent system for recrystallization?

The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. A common and effective strategy is using a mixed solvent system.[9]

  • Step 1: Dissolve the crude product in a minimum amount of a hot "good" solvent (e.g., ethanol, methanol, acetone) in which it is very soluble.

  • Step 2: While still hot, add a "bad" or "anti-solvent" (e.g., water, hexane) in which the compound is poorly soluble, dropwise, until the solution becomes slightly turbid.

  • Step 3: Add a few more drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Step 4: Allow the solution to cool slowly. This promotes the formation of pure, well-defined crystals.[9]

Q4: What are the best practices for storing pyrazole-4-carbohydrazide derivatives to prevent degradation?

Hydrazide compounds can be susceptible to degradation over time. To ensure stability:

  • Store in a Cool, Dark Place: Protect from light and heat to minimize the potential for decomposition.

  • Use an Inert Atmosphere: For long-term storage, storing under an inert gas like nitrogen or argon can prevent air oxidation, especially if there are sensitive functional groups on the molecule.[12][13]

  • Keep Dry: Store in a desiccator, as the hydrazide moiety can be susceptible to hydrolysis, particularly if acidic or basic impurities are present.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Very low or zero recovery of my compound after silica gel column chromatography.

  • Causality: The high polarity and basicity of your pyrazole-4-carbohydrazide are likely causing it to bind irreversibly to the acidic silica gel stationary phase. The lone pair of electrons on the pyrazole nitrogen interacts strongly with the acidic silanol (Si-OH) groups on the silica surface.

  • Solutions:

    • Deactivate the Silica Gel: Before running the column, flush the packed silica gel with your mobile phase containing 1-2% triethylamine or ammonia in methanol. This neutralizes the acidic sites, preventing strong adsorption of your basic compound.[3]

    • Increase Mobile Phase Polarity: Gradually increase the polarity of your eluent. A common gradient is from ethyl acetate to a mixture of dichloromethane/methanol or ethyl acetate/methanol.

    • Switch Stationary Phase: Consider using a different stationary phase altogether. Neutral alumina can be a good alternative for basic compounds.[3] Reversed-phase (C18) chromatography with a polar mobile phase (e.g., water/acetonitrile or water/methanol, often with a modifier like formic acid or TFA) is another powerful option.[2]

Technique Stationary Phase Typical Mobile Phase Best For
Normal Phase (Modified) Silica GelHexane/EtOAc or DCM/MeOH + 1% TriethylamineSeparating moderately polar compounds from non-polar impurities.
Normal Phase Neutral AluminaHexane/EtOAc or DCM/EtOAcPurifying basic compounds that strongly adhere to silica.
Reversed Phase C18 SilicaWater/Acetonitrile or Water/Methanol + 0.1% TFA/Formic AcidSeparating highly polar compounds; excellent for purity analysis (HPLC).
HILIC Silica, Diol, or ZwitterionicHigh Acetonitrile/Low WaterPurifying very polar compounds that show no retention in reversed-phase.[2]

Issue 2: My purified product still shows persistent impurities by NMR, particularly a duplicate set of peaks.

  • Causality: This is a classic sign of regioisomers, which are common byproducts in pyrazole synthesis.[5] Because they often have nearly identical polarities and molecular weights, they co-elute during chromatography and co-crystallize during recrystallization. Unreacted starting materials like hydrazine can also be persistent impurities.

  • Solutions:

    • Acid-Base Extraction: This is often the most effective method to remove non-basic or weakly basic impurities from your strongly basic product. See the detailed protocol below.

    • Derivative Formation: In challenging cases, a temporary protecting group can alter the chromatographic properties of your desired product, allowing for separation. For instance, protecting the hydrazide N-H as a Boc-carbamate can reduce its polarity and hydrogen-bonding ability, leading to better chromatographic behavior.[6]

    • High-Performance Liquid Chromatography (HPLC): Preparative HPLC offers much higher resolution than standard column chromatography and can often separate stubborn regioisomers.[6]

Protocol: Acid-Base Extraction for Purification
  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidification & Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1M aqueous HCl. Shake vigorously. The protonated pyrazole-4-carbohydrazide salt will move into the aqueous layer.

  • Separation: Separate the two layers. Discard the organic layer, which contains non-basic impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) with stirring until the solution is basic (confirm with pH paper). Your purified compound will precipitate out of the solution.[3]

  • Final Extraction & Isolation: Extract the precipitated product back into an organic solvent (e.g., 3x with DCM or ethyl acetate). Combine the organic layers, dry with a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Issue 3: My compound "oils out" during recrystallization instead of forming crystals.

  • Causality: "Oiling out" occurs when a compound's melting point is lower than the boiling point of the recrystallization solvent, or when the solution becomes supersaturated too quickly, causing the compound to separate as a liquid instead of forming a crystal lattice. High levels of impurities can also disrupt crystal formation.

  • Solutions:

    • Slow Cooling: Do not place the hot solution directly into an ice bath. Allow it to cool slowly to room temperature first. Insulating the flask can help.[9]

    • Reduce the Temperature: Try a solvent with a lower boiling point.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.

    • Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to initiate crystallization.

    • Re-evaluate Solvent System: Experiment with different mixed solvent systems to find the optimal conditions.[9]

Issue 4: My final product is an off-white or yellowish solid when it should be colorless.

  • Causality: Colored impurities often arise from the decomposition of hydrazine starting materials or air oxidation of the product or intermediates.[5] These impurities can be highly colored even at very low concentrations.

  • Solution: Activated Charcoal Treatment

    • During recrystallization, after your compound is fully dissolved in the minimum amount of hot solvent, remove the flask from the heat source.

    • Add a very small amount of activated charcoal (a spatula tip is usually sufficient).

    • Swirl the mixture for a few minutes. The charcoal will adsorb the colored impurities.

    • Hot filter the solution through a piece of fluted filter paper or a cotton plug in a funnel to remove the charcoal. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

    • Allow the now-colorless filtrate to cool and crystallize as usual.

Visualized Workflows

G

G

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Synthesis of 1-Phenyl-Pyrazoles.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis.
  • BenchChem. (2025). Recrystallization techniques for purifying pyrazole compounds.
  • Google Patents. (2011).
  • Maccioni, E., et al. (2014). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Molecules, 19(11), 17499-17523.
  • Phenomenex. (2025).
  • Google Patents. (2011). Method for purifying pyrazoles.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • BenchChem. (2025).

Sources

Optimization

enhancing the solubility of 1-Benzylpyrazole-4-carbohydrazide for biological assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing formulation bottlenecks with hydrophobic heterocyclic building blocks.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing formulation bottlenecks with hydrophobic heterocyclic building blocks. 1-Benzylpyrazole-4-carbohydrazide presents a unique challenge: while the carbohydrazide moiety offers hydrogen-bonding potential, the highly lipophilic benzyl group and rigid pyrazole core drive strong intermolecular lattice energies. This often results in rapid precipitation when transitioning from organic stock solutions to aqueous biological buffers.

This guide provides a mechanistic troubleshooting framework to ensure your biological assays yield reliable, reproducible data without artifactual interference.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my 1-Benzylpyrazole-4-carbohydrazide stock solution crash out immediately upon dilution into PBS or cell culture media? The Causality: This is a classic manifestation of kinetic versus thermodynamic solubility[1]. Your 100% DMSO stock is a supersaturated, kinetically trapped system. When introduced to an aqueous environment, the solvent polarity abruptly shifts, stripping the solvation shell around the hydrophobic benzyl moiety. To minimize thermodynamically unfavorable interactions with water, the compound rapidly aggregates, leading to visible precipitation.

Q2: I am seeing highly variable IC50 values across different assay runs. Could solubility be the culprit? The Causality: Absolutely. If the compound precipitates in the source plate or the screening well before reaching its cellular target, the effective concentration of the free drug is significantly lower than your nominal calculated concentration[2]. This phenomenon yields artificially shifted dose-response curves, false negatives, and high inter-assay variability.

Q3: Which co-solvent system is best for in vitro biochemical versus cell-based assays? The Causality: The choice depends on biological tolerance. For cell-free biochemical assays, adding a non-ionic surfactant (e.g., 0.01% Triton X-100 or Tween 20) lowers the surface tension and stabilizes transient supersaturation[3]. However, for cell-based assays, high surfactant concentrations will lyse lipid bilayers. A biocompatible ternary mixture—such as a low percentage of DMSO combined with PEG 400 and Tween 80—gently reduces the dielectric constant of the solution, allowing the compound to remain dispersed without causing cytotoxicity[4][5].

Q4: Co-solvents are still causing toxicity in my primary cell lines. What is the next best approach? The Causality: When co-solvents fail due to biological incompatibility, host-guest complexation is the gold standard. Cyclodextrins (like Hydroxypropyl-β-cyclodextrin, HP-β-CD) feature a hydrophilic exterior and a hydrophobic inner cavity[1][6]. The lipophilic benzyl group of 1-Benzylpyrazole-4-carbohydrazide thermodynamically favors insertion into this cavity, shielding it from water and forming a water-soluble inclusion complex without requiring harsh organic solvents[7].

G Start 1-Benzylpyrazole-4-carbohydrazide Precipitation Detected Assess Assess Assay Type Start->Assess Biochem Biochemical Assay (Cell-Free) Assess->Biochem Cell Cell-Based / In Vivo Assay Assess->Cell Triton Add 0.01% Triton X-100 or Tween 20 Biochem->Triton Toxicity Is Co-solvent Toxicity a Concern? Cell->Toxicity Cosolvent Ternary System (DMSO/PEG400/Tween) Toxicity->Cosolvent No (Tolerated) CD Cyclodextrin Complexation (HP-β-CD) Toxicity->CD Yes (High Sensitivity)

Caption: Decision tree for selecting a solubilization strategy for biological assays.

Section 2: Validated Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Do not assume solubility; verify it optically or analytically before proceeding to your biological assay.

Protocol A: Biocompatible Ternary Co-Solvent Formulation (In Vivo / Cell-Based)

This protocol utilizes a step-down polarity gradient to prevent solvent shock, widely validated for hydrophobic heterocyclic compounds[5].

  • Primary Stock Preparation: Accurately weigh 1-Benzylpyrazole-4-carbohydrazide and dissolve it in 100% DMSO to create a concentrated primary stock (e.g., 50 mM). Vortex until optically clear.

  • Surfactant Addition: Transfer the required volume of the DMSO stock to a new vial. Add Tween 80 to achieve a final formulation ratio of 5% Tween 80. Vortex vigorously for 2 minutes. The surfactant must coat the solvated molecules before aqueous introduction.

  • Polymer Addition: Add PEG 400 to achieve a 20% final volume ratio. Sonicate the mixture for 5 minutes at room temperature.

  • Aqueous Dilution: Dropwise, add the aqueous buffer (e.g., PBS or 5% Dextrose in water) while under continuous vortexing to reach the final volume (75% aqueous).

  • Self-Validation Step: Centrifuge the final solution at 10,000 x g for 10 minutes. Analyze the supernatant via LC-MS or UV-Vis to confirm the concentration matches your theoretical yield. If a pellet forms, the compound has exceeded its thermodynamic solubility limit in this vehicle.

Protocol B: HP-β-CD Inclusion Complex Preparation (Kneading Method)

When organic solvents are strictly prohibited, use this host-guest complexation method[4].

  • Molar Ratio Calculation: Calculate a 1:2 molar ratio of 1-Benzylpyrazole-4-carbohydrazide to HP-β-CD.

  • Paste Formation: Place the weighed HP-β-CD in a mortar. Add a minimal amount of a 50:50 (v/v) Ethanol/Water solution to form a uniform, viscous paste.

  • Equilibration: Add the 1-Benzylpyrazole-4-carbohydrazide powder to the paste. Knead continuously for 45–60 minutes. The mechanical shear forces and localized solvent environment drive the benzyl moiety into the hydrophobic cyclodextrin cavity.

  • Lyophilization: Transfer the paste to a flask, freeze at -80°C, and lyophilize for 24–48 hours to completely sublimate the solvent, leaving a dry, amorphous inclusion complex powder.

  • Reconstitution & Validation: Dissolve the resulting powder directly into your aqueous assay buffer. Verify clarity using Dynamic Light Scattering (DLS) to ensure no large aggregates (>100 nm) are present.

G N1 1. Molar Ratio Calculation N2 2. Co-solvent Paste Formation N1->N2 N3 3. Mechanical Kneading N2->N3 N4 4. Lyophilization Process N3->N4 N5 5. Buffer Reconstitution N4->N5

Caption: Step-by-step workflow for HP-β-CD inclusion complex preparation.

Section 3: Quantitative Data Summary

The following table summarizes the operational parameters of the discussed solubilization strategies, allowing for rapid comparison based on your specific assay constraints.

Solubilization StrategyTypical CompositionMax Apparent Solubility BoostBiological CompatibilityPreparation ComplexityPrimary Mechanism of Action
Simple Dilution 1% DMSO in PBSBaseline (1x)HighLowMinimal solvent effect; prone to rapid kinetic precipitation.
Binary Surfactant 0.01% Triton X-100 in Buffer~10x to 50xLow (Cell-free only)LowMicellar encapsulation and surface tension reduction.
Ternary Co-Solvent 5% DMSO, 20% PEG400, 5% Tween 80, 70% Buffer~100x to 500xModerate (In vivo / robust cells)ModerateDielectric constant reduction and steric stabilization.
Cyclodextrin Complex 10–20% (w/v) HP-β-CD in Buffer>1000xHigh (Primary cells / In vivo)HighThermodynamic host-guest inclusion of the benzyl moiety.

References

  • BenchChem. "Technical Support Center: Enhancing the Solubility of 2-(5-Methylhexyl)pyridine for Biological Assays." BenchChem,
  • International Journal of Pharmaceutical Erudition. "Solubility Enhancement Techniques: A Review." Pharmaerudition,
  • ACS Publications.
  • BenchChem.
  • PMC - NIH. "Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches.
  • MDPI.
  • Frontiers. "Multiparameter Optimization of Trypanocidal Cruzain Inhibitors With In Vivo Activity and Favorable Pharmacokinetics." Frontiers in Chemistry,

Sources

Troubleshooting

Carbohydrazide Synthesis: Technical Support & Troubleshooting Guide

Welcome to the Technical Support Center for Carbohydrazide Synthesis. This guide is designed for researchers, chemical engineers, and drug development professionals optimizing the scale-up and purity of carbohydrazide (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Carbohydrazide Synthesis. This guide is designed for researchers, chemical engineers, and drug development professionals optimizing the scale-up and purity of carbohydrazide ( CO(NHNH2​)2​ ).

The synthesis of carbohydrazide typically relies on the hydrazinolysis of dialkyl carbonates (such as dimethyl carbonate or diethyl carbonate). While the overall reaction appears straightforward, the two-step nucleophilic acyl substitution is highly sensitive to thermodynamic and stoichiometric parameters. Failure to control these variables leads to incomplete conversion, polymeric side products, and oxidative degradation.

Part 1: Reaction Mechanism & Pathway Analysis

The synthesis proceeds via a two-stage nucleophilic attack by hydrazine on the electron-deficient carbonyl carbon of the dialkyl carbonate[1]. The first stage yields an intermediate alkyl carbazate. The second stage converts the carbazate into carbohydrazide. Understanding the kinetic differences between these two stages is critical for preventing side product formation.

G DMC Dialkyl Carbonate (e.g., DMC) Carbazate Alkyl Carbazate (Intermediate) DMC->Carbazate 50-60°C Hydrazine1 Hydrazine Hydrate (1st Eq.) Hydrazine1->Carbazate Oxidation Oxidation Byproducts (Colored) Hydrazine1->Oxidation O2 Exposure Carbohydrazide Carbohydrazide (Target Product) Carbazate->Carbohydrazide 70-75°C Vacuum (-ROH) Polymer Polymeric Byproducts (Polyureas) Carbazate->Polymer Temp >80°C N2H4 Deficiency Hydrazine2 Hydrazine Hydrate (Excess) Hydrazine2->Carbohydrazide

Figure 1: Reaction pathway of carbohydrazide synthesis highlighting target and byproduct formation.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: Why is my carbohydrazide yield low, with significant alkyl carbazate impurity remaining? A: This is a kinetic and thermodynamic issue. The first nucleophilic substitution (forming the alkyl carbazate) is rapid. However, the intermediate carbazate features an amide-like resonance that delocalizes electron density, significantly reducing the electrophilicity of the carbonyl carbon[1]. Consequently, the second nucleophilic attack by hydrazine is much slower. Solution: You must employ a two-stage thermal profile and actively drive the equilibrium. After the first equivalent of hydrazine reacts, utilize vacuum distillation to remove the alcohol byproduct (methanol or ethanol)[2]. Subsequently, add an excess of hydrazine (bringing the total molar ratio to >2.1:1) and increase the temperature to 70–75°C to force the second substitution to completion[2].

Q2: What causes the formation of insoluble polymeric byproducts or urazole derivatives? A: Polymeric byproducts (such as polyureas) occur when the reaction temperature exceeds 80°C in the presence of a localized hydrazine deficiency[2],[3]. Under high thermal stress, instead of hydrazine attacking the carbazate, the terminal amine of one carbazate or carbohydrazide molecule attacks the carbonyl of another, leading to intermolecular condensation[3]. Solution: Strictly maintain the second-stage reaction temperature below 80°C[2]. Ensure vigorous mechanical stirring to prevent localized depletion of hydrazine, which favors carbazate-carbazate condensation over carbazate-hydrazine substitution.

Q3: Why does my final product have a yellow/brown tint instead of being a pure white crystalline powder? A: Hydrazine hydrate is highly susceptible to auto-oxidation when exposed to atmospheric oxygen, especially at elevated temperatures. This oxidation generates colored degradation products that easily co-crystallize with carbohydrazide. Solution: The entire synthesis must be conducted under a strict, continuous inert nitrogen ( N2​ ) blanket[4]. Do not expose the reaction mixture to ambient air until the crystallization phase is complete and the slurry has been cooled to 5–20°C[4].

Part 3: Optimized Experimental Protocol (Self-Validating System)

The following two-stage protocol utilizes Dimethyl Carbonate (DMC) and includes In-Process Controls (IPCs) to ensure each step is self-validating, preventing the propagation of errors.

Reagents Required:

  • Dimethyl Carbonate (DMC): 1.0 molar equivalent (eq)

  • Hydrazine Hydrate (64% or 85% aqueous solution): 2.2 molar equivalents (eq) total

  • Nitrogen gas ( N2​ )

Step-by-Step Methodology:

  • Stage 1: Carbazate Formation

    • Charge a multi-neck round-bottom reactor with 1.0 eq of DMC. Begin purging the system with a continuous N2​ blanket[4].

    • Add 1.0 eq of Hydrazine Hydrate.

    • IPC 1 (Visual): The reactants are initially immiscible. Heat the mixture gently to 50–60°C with vigorous stirring until the mixture transitions into a single, homogenous phase[5]. Hold at this temperature for 2 hours.

  • Vacuum Distillation (Equilibrium Shift)

    • Apply a vacuum (1 to 100 mm Hg) to the reactor while maintaining the temperature between 50–65°C[2].

    • Distill off the methanol byproduct and water.

    • IPC 2 (Volumetric): Monitor the distillate volume. Proceed to the next step only when >90% of the theoretical methanol yield has been collected[2].

  • Stage 2: Carbohydrazide Formation

    • Release the vacuum with N2​ . Add the remaining 1.2 eq of Hydrazine Hydrate to the reactor[1].

    • Heat the mixture to 70–75°C (Strictly do not exceed 80°C) and hold for 3 to 5 hours[2].

    • IPC 3 (Spectroscopic): Sample the vapor phase and evaluate via UV spectroscopy. The reaction is complete when the vapor phase hydrazine concentration stabilizes and remains constant, indicating that consumption has ceased[1].

  • Crystallization and Recovery

    • Cool the reaction mixture slowly to 5°C to induce crystallization[4].

    • Filter the resulting white crystals using a Büchner funnel. (Filtration can be safely performed under an air atmosphere once cooled)[4].

    • Wash the filter cake with cold ethanol or methanol to remove residual unreacted hydrazine[1].

    • Dry the product under vacuum (0.2 - 0.5 mm Hg) at 45–80°C for 1 to 16 hours[4].

Part 4: Quantitative Optimization Parameters

The following table summarizes the mechanistic consequences of deviating from the optimized reaction parameters during Stage 2.

ParameterSub-optimal ConditionOptimized ConditionMechanistic Consequence of Sub-optimal State
Temperature > 85°C70–75°C Induces thermal polymerization, intermolecular condensation, and polyurea formation[2].
Hydrazine:DMC Ratio 1.0:1 to 1.5:12.1:1 to 2.2:1 Insufficient nucleophile concentration fails to drive the slower second acyl substitution, leaving unreacted carbazate[2].
Alcohol Byproduct Retained in reactorVacuum Distilled Retaining ROH prevents the equilibrium from shifting forward, stalling conversion at ~40-50%[2].
Atmosphere Ambient AirNitrogen Blanket Atmospheric O2​ causes oxidative degradation of hydrazine at high temperatures, yielding colored impurities[4].
Part 5: References
  • Preparation of carbohydrazide - PrepChem.com. prepchem.com. Available at:[Link]

  • US4496761A - Process for making carbohydrazide - Google Patents. google.com. Available at:

  • EP0103400B1 - Process for making carbohydrazide - Google Patents. google.com. Available at:

  • THE CHEMISTRY OF CARBOHYDRAZIDE AND THIOCARBOHYDRAZIDE - Sciencemadness.org. sciencemadness.org. Available at:[Link]

Sources

Optimization

strategies for improving the potency of pyrazole-based inhibitors

Welcome to the Technical Support Center for Pyrazole-Based Inhibitor Development. As a Senior Application Scientist, I have structured this guide to help medicinal chemists and drug development professionals troubleshoot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pyrazole-Based Inhibitor Development. As a Senior Application Scientist, I have structured this guide to help medicinal chemists and drug development professionals troubleshoot common bottlenecks in Structure-Activity Relationship (SAR) campaigns.

Rather than merely listing modifications, this guide focuses on the causality behind experimental choices and provides self-validating systems to ensure your optimizations are driven by true target engagement rather than assay artifacts.

Section 1: Structural Optimization & SAR Troubleshooting

Q: My pyrazole-based kinase inhibitor has weak hinge-binding affinity. How can I chemically optimize the scaffold to improve target engagement?

A: The pyrazole ring is a privileged scaffold in kinase inhibitors because its -NH moiety acts as a critical hydrogen bond donor to the kinase hinge region. If affinity is low, the causality often lies in suboptimal hydrogen bonding geometry or steric clashes within the ATP-binding pocket.

Actionable Strategy: For targets like Janus kinases (JAKs), maintaining the 4-amino-(1H)-pyrazole core is crucial because the -NH group significantly improves binding to the JAK1/2/3 hinge regions compared to parent compounds lacking this donor, pushing IC50 values into the low nanomolar range [1][1]. If your current scaffold relies on a hydrophobic phenyl ring attached to the pyrazole, replacing it with a more polar heterocycle (e.g., pyridine or pyrimidine) can increase biochemical potency by up to 20-fold, as demonstrated in ASK1 and JAK inhibitor optimizations [2][2].

Self-Validating Check: Run a biochemical kinase assay alongside a mutant kinase assay (where the hinge H-bond acceptor is mutated to a sterically clashing or non-polar residue). If the potency drops significantly in the mutant, it validates that your potency gain is strictly driven by the designed hinge interaction.

Q: We achieved low nanomolar biochemical potency (IC50 < 10 nM), but our cellular IC50 is > 20 μM. How do we bridge this in vitro to in vivo gap?

A: This is a classic hallmark of poor drug-target residence time (high off-rate) or poor cellular permeability. Biochemical assays measure thermodynamic affinity ( Kd​ ), but cellular efficacy is driven by kinetic binding (residence time) and the intracellular free drug concentration.

Actionable Strategy: Optimization must shift from purely lowering IC50 to optimizing the off-rate. In the optimization of 3, researchers found that extending the drug-target residence time via Surface Plasmon Resonance (SPR) was a much stronger predictor of cellular inhibition than biochemical IC50 alone [3][3]. Additionally, masking the pyrazole -NH via N-alkylation can improve permeability. However, bulky N-alkyl groups can trigger high efflux rates. Switching to N-pyridinyl derivatives often achieves the perfect balance of high permeability and a low efflux ratio [2][2].

Section 2: Pharmacokinetics (PK) & Advanced Targeting

Q: Our pyrazole derivatives suffer from high efflux ratios and rapid metabolic clearance. What structural tweaks can resolve this?

A: High efflux is typically mediated by P-glycoprotein (P-gp), which recognizes lipophilic, bulky molecules with specific H-bond patterns. Metabolic clearance often targets exposed alkyl chains or unsubstituted aryl rings via Cytochrome P450 (CYP450) oxidation.

Actionable Strategy: To reduce efflux, you must lower the overall lipophilicity (clogP) while maintaining target affinity. For metabolic stability, introducing an α-methyl group or halogenating the terminal phenyl rings (e.g., meta-fluoro substitution) can block CYP450 oxidation sites. In the development of 4, α-substitution of the adjacent thiadiazine heterocycle significantly improved both potency and metabolic stability [4][4].

Self-Validating Check: Perform a Caco-2 bidirectional permeability assay. An efflux ratio ( Papp​B−A/Papp​A−B ) of < 2 confirms successful evasion of efflux transporters.

Q: Can we convert our reversible pyrazole inhibitor into a covalent inhibitor to enhance antitumor efficacy?

A: Yes. Covalent inhibition is a powerful strategy to overcome competition from high intracellular concentrations of endogenous substrates or partner proteins.

Actionable Strategy: You can append an electrophilic warhead (e.g., an acrylamide group) to the pyrazole scaffold. The reactivity of the warhead must be finely tuned by the electronic and steric contributions of adjacent substituents to prevent off-target toxicity. For example, in5, incorporating di-substituted and cyclic amines with varied ring sizes into the acrylamide warhead significantly enhanced antitumor activity by covalently disrupting the allosteric Hsp90-Cdc37 interaction [5][5].

Quantitative SAR Data Summary

To guide your synthetic choices, the table below summarizes the expected outcomes of specific structural modifications on the pyrazole scaffold based on recent literature.

Structural ModificationTarget/ParameterCausality & MechanismExpected Outcome / IC50 Impact
Retaining 4-amino-(1H)-pyrazole -NH JAK1/2/3 KinasesActs as a critical H-bond donor to the kinase hinge region.Reduces IC50 to < 5 nM range[1].
Replacing hydrophobic phenyl with polar heterocycle ASK1 Kinase / General KinasesImproves favorable polar interactions and aqueous solubility.Up to 20-fold increase in biochemical potency[2].
N-pyridinyl substitution on pyrazole N1 Cellular Permeability / EffluxMasks the H-bond donor to improve permeability while avoiding P-gp recognition.Lowers efflux ratio; improves cellular IC50 to sub-micromolar range[2].
α-methyl substitution on adjacent heterocycle STAT3 Pathway / CYP450Sterically shields the molecule from metabolic oxidation.Significant improvement in metabolic half-life and potency[4].
Addition of tuned acrylamide warhead Hsp90-Cdc37 ComplexEnables covalent adduct formation, overcoming high endogenous protein concentrations.IC50 > 50 μM differential between wild-type and knockout cells, proving target specificity[5].

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

When your pyrazole inhibitor shows poor cellular potency despite high biochemical affinity, you must determine if the compound is failing to penetrate the cell or failing to bind the target in the complex intracellular environment. CETSA is a self-validating system to confirm intracellular target engagement.

Purpose: To validate that the optimized pyrazole inhibitor physically engages the target enzyme inside living cells.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed target cells (e.g., MiaPaCa-2 for LDH inhibitors) in 6-well plates. Treat with the pyrazole inhibitor at 5x the biochemical IC50 (and a DMSO vehicle control) for 1–2 hours to allow for intracellular equilibration.

  • Harvesting: Wash cells thoroughly with cold PBS to remove extracellular drug, detach using Trypsin, and pellet via centrifugation (300 x g, 5 min). Resuspend the pellet in PBS supplemented with protease inhibitors.

  • Thermal Aliquoting: Divide the cell suspension equally into PCR tubes (10 aliquots per treatment group).

  • Thermal Denaturation: Heat each tube to a specific temperature across a gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes of cooling at room temperature. Causality: As temperature increases, unbound proteins denature and aggregate, while inhibitor-bound proteins are thermodynamically stabilized and remain soluble.

  • Lysis: Lyse the cells by subjecting the tubes to 3 rapid freeze-thaw cycles (liquid nitrogen to a 37°C water bath).

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. The heat-denatured (unbound) proteins will pellet, while the inhibitor-stabilized proteins remain in the soluble supernatant.

  • Quantification & Validation: Analyze the soluble fractions via Western Blot using a target-specific antibody. Plot the band intensities to calculate the aggregation temperature ( Tagg​ ).

    • Self-Validation: A significant rightward shift ( ΔTagg​>2∘C ) in the inhibitor-treated group definitively validates intracellular target engagement. If no shift occurs, your cellular drop-off is due to poor permeability or high efflux.

Workflows & Mechanistic Visualizations

SAR_Workflow Hit Identify Pyrazole Hit (Biochemical IC50) Hinge Optimize Hinge Binding (Add Polar Heterocycles) Hit->Hinge Permeability Improve Permeability (Mask -NH / N-alkylation) Hinge->Permeability Efflux Reduce Efflux (N-pyridinyl substitution) Permeability->Efflux Lead In Vivo Lead Compound (Optimized Residence Time) Efflux->Lead

Fig 1. Logical hit-to-lead SAR optimization workflow for pyrazole-based inhibitors.

Covalent_Mechanism Complex Hsp90-Cdc37 Complex (Active Oncogenic Signaling) Binding Allosteric Binding & Covalent Adduct Formation Complex->Binding Inhibitor Pyrazole Covalent Inhibitor (Acrylamide Warhead) Inhibitor->Binding Disruption Complex Disruption (Target Degradation) Binding->Disruption Apoptosis Tumor Cell Apoptosis Disruption->Apoptosis

Fig 2. Mechanism of action for covalent pyrazole inhibitors disrupting the Hsp90-Cdc37 complex.

References

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Discovery and Optimization of potent, cell-active pyrazole-based inhibitors of Lactate Dehydrogenase (LDH)
  • Bioorganic & Medicinal Chemistry Letters (via eScholarship)
  • Structural Optimization of Pyrazole Compounds as Hsp90 Regulators with Enhanced Antitumor Activity Journal of Medicinal Chemistry URL

Sources

Troubleshooting

Technical Support Center: Mitigating Off-Target Effects of Pyrazole-Based Drug Candidates

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-based compounds. The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-based compounds. The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved drugs for a wide range of diseases.[1][2][3][4] Its synthetic tractability and ability to form key interactions with biological targets make it a "privileged structure".[2][5] However, the very versatility that makes the pyrazole ring attractive can also lead to promiscuous binding and undesirable off-target effects, posing significant challenges during drug development.[6][7]

This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered in the lab. Our goal is to equip you with the knowledge and methodologies to rationally design and select pyrazole-based candidates with enhanced efficacy and improved safety profiles.[6][8]

Part 1: Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for pyrazole-based drugs?

A1: Off-target effects are unintended interactions between a drug candidate and biological molecules other than its primary therapeutic target. These interactions can lead to a range of adverse outcomes, from reduced efficacy to significant toxicity.

Pyrazole-based compounds, particularly kinase inhibitors, often target ATP-binding pockets.[2] Given the high degree of structural conservation across the human kinome, a pyrazole scaffold designed for one kinase may inadvertently bind to others. The pyrazole ring's ability to act as both a hydrogen bond donor (N-1) and acceptor (N-2) allows it to form diverse interactions, which can contribute to this promiscuity if not carefully controlled.[1][9] Concerns include cardiotoxicity, hepatotoxicity, and other adverse drug reactions that can derail a promising therapeutic program.

Q2: What are the primary strategies for reducing off-target effects at the design stage?

A2: A proactive approach combining computational and medicinal chemistry strategies is crucial.

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the pyrazole core at key positions (C-3, C-5, and N-1) to understand how different substituents affect potency and selectivity.[10][11] Judicious placement of bulky or specific functional groups can introduce steric hindrance that prevents binding to off-target proteins while being accommodated by the primary target.[12]

  • Computational Modeling: Utilize molecular docking and modeling to predict the binding modes of your pyrazole derivatives within both the intended target and known off-targets.[8][13][14] This allows for the in silico identification of potential liabilities and guides the rational design of more selective compounds. Comparing the electrostatic and steric features of on-target and off-target binding sites can reveal opportunities for designing selectivity.[15][16]

  • Bioisosteric Replacement: In some cases, the pyrazole core itself can be replaced with another heterocycle (e.g., thiazole, triazole, or imidazole) to alter the compound's properties and improve its selectivity profile.[1][17][18][19] This strategy, known as scaffold hopping, can fundamentally change the interaction landscape of the molecule.[18]

Q3: How early in the drug discovery process should I start thinking about off-target effects?

A3: As early as possible. Implementing unbiased, proteome-wide selectivity profiling during the hit-to-lead and lead optimization phases is critical.[20] Early identification of off-target liabilities allows you to deprioritize promiscuous compounds and focus resources on more promising candidates, ultimately saving time and reducing the risk of late-stage failures.[20][21]

Part 2: Troubleshooting Guide & Experimental Workflows

This section addresses specific issues you may encounter during your research and provides actionable steps and the rationale behind them.

Scenario 1: My lead pyrazole compound is potent, but a kinase panel reveals significant off-target activity, particularly against VEGFR-2.

This is a common challenge, as many kinase inhibitors show cross-reactivity with VEGFR-2, a key regulator of angiogenesis.[22]

Troubleshooting Workflow:

Caption: Workflow for mitigating confirmed off-target activity.

Step-by-Step Guidance:

  • Confirm the Finding (Node B): Initial screens can sometimes produce false positives. Validate the VEGFR-2 activity using a different assay format. For example, if the primary screen was a biochemical assay, use a cell-based assay that measures VEGFR-2 pathway inhibition (e.g., phosphorylation of a downstream substrate).[23][24]

  • Computational Analysis (Nodes C & D):

    • Objective: Understand why your compound binds to both targets.

    • Action: Dock your compound into the crystal structures of your primary target and VEGFR-2. If a crystal structure of your compound is not available, use the structure of a similar ligand as a starting point.[12][15]

    • Causality: Analyze the binding poses. Look for differences in the amino acid residues, size, and shape of the ATP-binding pockets. Does your compound make critical hydrogen bonds in both pockets? Is there a region in the off-target pocket that is smaller or larger than in your primary target? This structural insight is the foundation for rational redesign.[16]

  • Rational Redesign (Node E):

    • Objective: Design new molecules that exploit the differences identified in the binding pockets.

    • Action: Based on your modeling, propose modifications to the pyrazole scaffold. For instance, if the VEGFR-2 pocket has a bulky "gatekeeper" residue that is smaller in your primary target, adding a larger substituent to your compound at the corresponding position may create a steric clash with VEGFR-2, thus preventing binding, while being tolerated by your on-target kinase.

    • Causality: This structure-based design approach is far more efficient than random or systematic derivatization.[15] It allows you to make targeted changes aimed directly at improving selectivity.

  • Synthesize and Re-Screen (Nodes F & G):

    • Objective: Empirically test your hypotheses.

    • Action: Synthesize a focused library of the newly designed analogs. Screen them for potency against your primary target and for inhibitory activity against VEGFR-2.

    • Data Presentation: Summarize your results in a table to clearly track progress.

    Table 1: Example SAR Data for Selectivity Optimization

    Compound R-Group Modification Target IC50 (nM) VEGFR-2 IC50 (nM) Selectivity Index (VEGFR-2/Target)
    Lead-001 -H 15 45 3
    Analog-A -Methyl 20 250 12.5
    Analog-B -Cyclopropyl 25 >1000 >40

    | Analog-C | -Phenyl | 150 | >5000 | >33 |

  • Iterate (Node H): Analyze the new SAR data. Did your modifications work as predicted? Use the results to refine your computational models and design the next round of improved compounds.[12]

Scenario 2: My pyrazole compound shows unexpected cytotoxicity in a cell-based assay that doesn't correlate with its on-target potency.

This suggests that the observed cell death may be due to an off-target effect or a general toxicity issue.

Troubleshooting Decision Tree:

Troubleshooting_Cytotoxicity A Start: Unexplained Cytotoxicity Observed B Is cytotoxicity observed in multiple cell lines? A->B C Possible compound-specific toxicity (e.g., reactive metabolite). Consider ADMET profiling. B->C No D Is the on-target expressed in the affected cell line? B->D Yes E On-target biology may be more complex than anticipated. Re-evaluate mechanism. D->E Yes F Strong evidence for off-target effect. Proceed to target deconvolution. D->F No G Perform Proteome-Wide Selectivity Profiling (e.g., CETSA, ASMS) F->G H Identify potential off-target(s) responsible for cytotoxicity. G->H I Validate off-target(s) with siRNA or orthogonal inhibitors. H->I J Initiate SAR campaign to design out off-target activity (See Scenario 1). I->J

Caption: Decision tree for investigating non-specific cytotoxicity.

Key Steps & Rationale:

  • Target Deconvolution (Node G): If you suspect an off-target effect is responsible for the cytotoxicity, you need to identify the unknown target(s).

    • Methodology: Advanced, unbiased screening methods are required. Techniques like Affinity Selection Mass Spectrometry (ASMS) or Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry can identify which proteins your compound binds to directly in a cellular environment.[20][25]

    • Causality: Unlike traditional panel screening against known targets (e.g., a kinase panel), these methods provide a proteome-wide view, enabling the discovery of completely unexpected interactions that could explain the observed phenotype.[20]

  • Off-Target Validation (Node I):

    • Objective: Confirm that the newly identified off-target is responsible for the cytotoxicity.

    • Action: Use a technique like siRNA or CRISPR to knock down the expression of the identified off-target protein. If the cytotoxicity of your compound is reduced in these cells, it strongly implicates that off-target in the toxic effect.

    • Causality: This provides a crucial link between the binding event (identified by CETSA/ASMS) and the functional outcome (cytotoxicity), validating the off-target and providing a clear rationale for medicinal chemistry efforts to eliminate this interaction.

Part 3: Key Methodologies & Protocols

Protocol: Universal Kinase Selectivity Screening Assay

This protocol describes a general, high-throughput biochemical assay to profile an inhibitor against a panel of kinases. It relies on detecting a common product, ADP, making it "universal" for any ATP-dependent kinase.[26]

Principle: The Transcreener® ADP² Kinase Assay is a fluorescence polarization (FP)-based immunodetection method. Kinase activity produces ADP. The assay uses a highly specific antibody that binds ADP and a fluorescent tracer. When the antibody is not bound to ADP, it binds the tracer, resulting in a high FP signal. ADP produced by the kinase displaces the tracer, which tumbles more rapidly, leading to a decrease in the FP signal. The magnitude of this decrease is proportional to the kinase activity.[26]

Materials:

  • Transcreener® ADP² FP Assay Kit (BellBrook Labs)

  • Kinase panel of interest (e.g., from Carna Biosciences, SignalChem)

  • ATP

  • Test compound (pyrazole derivative) and controls (e.g., staurosporine)

  • 384-well, low-volume black plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare a serial dilution of your pyrazole inhibitor in DMSO. A typical starting concentration for the top dose is 10-100 µM.

  • Assay Plate Setup:

    • Add 2.5 µL of your compound dilutions to the appropriate wells of the 384-well plate.

    • Add 2.5 µL of DMSO to "no inhibitor" (100% activity) and "no enzyme" (0% activity) control wells.

  • Kinase/ATP Mix Preparation:

    • Prepare a 2X Kinase/ATP solution in the specific reaction buffer for each kinase being tested. The final ATP concentration should be at or near the Km for each respective kinase to ensure sensitive detection of competitive inhibitors.

    • Add 5 µL of the 2X Kinase/ATP solution to all wells except the "no enzyme" controls. Add 5 µL of 2X ATP solution (without kinase) to the "no enzyme" wells.

  • Enzyme Reaction:

    • Seal the plate and centrifuge briefly.

    • Incubate at the optimal temperature for the kinases (typically 25-30°C) for 60 minutes. The reaction time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption).

  • Detection:

    • Prepare the ADP Detection Mix as described in the kit protocol (contains ADP Antibody and ADP Alexa633 Tracer).

    • Add 10 µL of the ADP Detection Mix to all wells.

    • Seal the plate, centrifuge, and incubate at room temperature for 60 minutes.

  • Data Acquisition:

    • Read the plate on a plate reader equipped for fluorescence polarization.

  • Data Analysis:

    • Convert FP values to ADP produced using a standard curve.

    • Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" controls.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.

Self-Validation & Controls:

  • Z' Factor: The quality of the assay is determined by calculating the Z' factor from the 100% and 0% activity controls. A Z' value > 0.7 is considered excellent for HTS.[26]

  • Positive Control: Include a known broad-spectrum inhibitor like staurosporine to ensure the kinases in the panel are behaving as expected.

  • DMSO Tolerance: Ensure the final DMSO concentration is consistent across all wells and does not inhibit enzyme activity.

References

  • Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022–2025). (2026). Taylor & Francis Online.
  • Sunitha, T., et al. (n.d.). Pyrazole Scaffolds: A Promising Frontier in Drug Discovery. Connect Journals.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing.
  • Structure-based design of novel class II c-Met inhibitors: 2. SAR and kinase selectivity profiles of the pyrazolone series. (2012). PubMed.
  • Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. (2025). BellBrook Labs.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. (2014). Journal of Medicinal Chemistry.
  • Synthetic advances and SAR insights of pyrazole-based VEGFR-2 kinase inhibitors. (2026).
  • Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant. (2004). Journal of Medicinal Chemistry.
  • From Pyrazolones to Azaindoles: Evolution of Active-Site SHP2 Inhibitors Based on Scaffold Hopping and Bioisosteric Replacement. (2020). Journal of Medicinal Chemistry.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI.
  • PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2026).
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2025).
  • Bioisosteric-Replacement-Driven Lead Optimization of Tyclopyrazoflor. (2022).
  • Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simul
  • PYRAZOLE AS A PRIVILEGED HETEROCYCLIC SCAFFOLD: SYNTHETIC INNOVATIONS, STRUCTURE ACTIVITY RELATIONSHIPS, AND TRANSLATIONAL CHALLENGES. (2025). Frontier in Medical and Health Research.
  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026).
  • Advanced Screening Methods for Better Drug Targets. (2026). WuXi Biology.
  • Structural Optimization and Biological Activity of Pyrazole Deriv
  • A review for cell-based screening methods in drug discovery. (n.d.). PMC.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). PMC.
  • A standardized drug selectivity profiling platform with a proteome coverage of more than 5000 proteins. (2025). AACR Journals.
  • Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. (2024). MDPI.
  • Structure–activity modeling and hybrid machine learning-based prediction of bioactivity in pyrazole derivatives for drug discovery applic
  • Synthesis of pyrazolo[1,5-a]pyrimidine ring as a possible bioisosteric replacement of the 5-(1H-pyrrol-1-yl)pyrazole scaffold. (2026).
  • Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. (2025). Arabian Journal of Chemistry.
  • Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders. (n.d.).
  • Computational Development of Pyrazole Derivatives by Docking, Virtual Screening, and Admet Predictions. (2021). Science Research Society.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
  • COMPUTATIONAL MOLECULAR DOCKING AND IN SILICO ADMET PREDICTION STUDIES OF PYRAZOLE DERIVATIVES AS COVID-19 MAIN PROTEASE (MPRO). (n.d.). Semantic Scholar.
  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. (2007). Journal of Medicinal Chemistry.
  • Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. (n.d.). Sanofi.
  • Discovery of Potent, Selective, CNS-Penetrant Macrocyclic LRRK2 Inhibitors for the Treatment of Parkinson's Disease. (2026). Journal of Medicinal Chemistry.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing.
  • Examples of pyrazole‐containing drugs and their pharmacological activities. (n.d.).
  • How can off-target effects of drugs be minimised? (2025).

Sources

Optimization

Technical Support Center: Optimizing Pharmacokinetic Properties of Pyrazole-Phthalazine Hybrids

Welcome to the technical support center for researchers engaged in the development of pyrazole-phthalazine hybrids. This guide is structured to provide actionable solutions to common and complex challenges encountered du...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers engaged in the development of pyrazole-phthalazine hybrids. This guide is structured to provide actionable solutions to common and complex challenges encountered during the pharmacokinetic (PK) profiling of this important class of molecules. As drug development professionals, we understand that a promising lead candidate's journey is often dictated by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This resource combines established protocols with advanced troubleshooting strategies to help you navigate the intricacies of PK optimization.

Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles. For more detailed solutions, please refer to the in-depth troubleshooting guides.

Q1: My pyrazole-phthalazine hybrid shows poor aqueous solubility, making it difficult to perform in vitro assays. What should I do first?

A: This is a very common issue for planar, aromatic systems. The immediate goal is to achieve a sufficient concentration in your assay buffer (typically >10-50 µM). Start by preparing a high-concentration stock solution in 100% DMSO (e.g., 10-20 mM). For the assay, dilute this stock into the aqueous buffer, ensuring the final DMSO concentration is low (typically <0.5%) to avoid artifacts. If precipitation still occurs, refer to our detailed guide on addressing .

Q2: My compound is rapidly disappearing in my liver microsome assay. What does this indicate?

A: High clearance in a liver microsome stability assay suggests your compound is likely a substrate for Cytochrome P450 (CYP) enzymes.[1] The pyrazole and phthalazine rings, along with their substituents, can be susceptible to oxidative metabolism. To confirm this and identify the "soft spots," proceed to the troubleshooting guide on .

Q3: My compound appears stable in liver microsomes but shows high clearance in vivo. What could be the reason?

A: This discrepancy often points towards metabolic pathways not present in microsomes.[2][3] Liver microsomes primarily contain Phase I CYP enzymes. Other major pathways include Phase II conjugation (e.g., glucuronidation by UGTs) or oxidation by cytosolic enzymes like Aldehyde Oxidase (AO). The phthalazine moiety, in particular, is a known substrate for AO.[4][5] We recommend testing your compound in liver S9 fractions or intact hepatocytes. See our guide on for a detailed workflow.

Q4: I'm seeing low and variable results in my cell-based permeability assay (e.g., Caco-2). What are the potential causes?

A: Low apparent permeability (Papp) can be due to the intrinsic properties of the molecule (low passive diffusion, efflux transporter substrate) or experimental artifacts. Variability is often linked to poor solubility in the assay buffer or non-specific binding (NSB) to the assay plates.[6] First, confirm the compound's solubility under the assay conditions. Then, refer to the troubleshooting guide for to diagnose the underlying cause.

Q5: How do I choose between a PAMPA and a Caco-2 assay for initial permeability screening?

A: The choice depends on your screening stage and objectives.

  • PAMPA (Parallel Artificial Membrane Permeability Assay) is a high-throughput, cell-free assay that measures passive diffusion only. It is excellent for early-stage discovery to quickly rank compounds based on their fundamental ability to cross a lipid membrane.[7][8][9]

  • Caco-2 Assays use a monolayer of human intestinal cells and can assess passive diffusion, active transport, and importantly, active efflux (P-gp, BCRP substrates).[8][9] It is more resource-intensive but provides a more biologically relevant prediction of intestinal absorption. Use PAMPA for initial, rapid screening of many analogs, and advance promising candidates to a Caco-2 assay for more detailed characterization.

In-Depth Troubleshooting Guides

Issue 1: Low Aqueous Solubility

Poor solubility is a primary roadblock for reliable data generation. It can lead to underestimated biological activity, poor oral absorption, and assay artifacts.[10]

  • High Crystallinity (Lattice Energy): The stable crystal form of the compound may resist dissolution.

  • High Lipophilicity (LogP): The molecule may prefer an oily environment over an aqueous one.

  • Precipitation from DMSO Stock: The compound may crash out of solution when diluted from a high-concentration DMSO stock into an aqueous buffer.

This protocol provides a rapid assessment of your compound's solubility under assay-like conditions.[11]

  • Prepare Stock Solution: Dissolve the compound in 100% DMSO to make a 10 mM stock solution.

  • Prepare Dilution Plate: In a 96-well polypropylene plate, perform a serial dilution of your DMSO stock to create a range of concentrations (e.g., 10 mM down to ~15 µM).

  • Assay Plate Preparation: Add a small, fixed volume (e.g., 2 µL) of each DMSO concentration from the dilution plate to the wells of a clear 96-well assay plate.

  • Add Aqueous Buffer: Rapidly add aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well to achieve a final volume of 200 µL. This results in a final DMSO concentration of 1%.

  • Incubate and Read: Shake the plate for 1.5-2 hours at room temperature. Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scatter at ~620 nm. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

  • For In Vitro Assays:

    • Formulation with Co-solvents/Surfactants: For compounds with solubility <10 µM, consider adding a small amount of an organic co-solvent (e.g., 5-10% acetonitrile) or a non-ionic surfactant (e.g., 0.1% Tween-80) to the assay buffer, if compatible with the assay biology.

    • pH Modification: If your compound has an ionizable center (e.g., a basic nitrogen on the pyrazole), adjusting the buffer pH away from its pKa can significantly increase solubility.[9]

  • For Structural Optimization (Medicinal Chemistry):

    • Introduce Polar Groups: Add hydrogen bond donors/acceptors (e.g., -OH, -NH2, small amides) to increase polarity and disrupt crystal packing.

    • Reduce Lipophilicity: Decrease the LogP by removing greasy alkyl or aryl groups. A target LogP of 2-3 is often a good starting point for oral drug candidates.

    • Introduce 3D-character: Break up planarity by adding sp3-hybridized linkers or substituents. This can disrupt crystal lattice energy and improve solubility.

Issue 2: High In Vitro Metabolic Clearance

High metabolic clearance leads to a short half-life and low exposure in vivo, limiting therapeutic efficacy.

The primary cause is metabolism by hepatic enzymes. The initial step is to identify which enzyme systems are responsible.

metabolic_clearance_workflow start High Clearance Observed in Liver Microsomes (+NADPH) is_cyp Likely CYP-mediated Oxidative Metabolism start->is_cyp Yes no_clearance Compound Stable in Microsomes (-NADPH) start->no_clearance No end_point Identify Metabolic 'Soft Spot' via LC-MS is_cyp->end_point investigate_ao Test in Human Liver Cytosol or S9 Fraction (+/- Inhibitor) result_ao Clearance Inhibited? (e.g., by Hydralazine) investigate_ao->result_ao is_ao Aldehyde Oxidase (AO) Metabolism Confirmed result_ao->is_ao Yes investigate_ugt Test in Microsomes +NADPH and +UDPGA result_ao->investigate_ugt No is_ao->end_point result_ugt Increased Clearance with UDPGA? investigate_ugt->result_ugt is_ugt UGT-mediated Glucuronidation Likely result_ugt->is_ugt Yes result_ugt->end_point No, other cause is_ugt->end_point no_cyp CYP Metabolism is Not the Primary Pathway no_clearance->no_cyp no_cyp->investigate_ao no_cyp->investigate_ugt

Caption: Workflow to diagnose high metabolic clearance.

This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in CYP enzymes.[1]

  • Reagent Preparation:

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a 100 mM phosphate buffer (pH 7.4).

    • Prepare a NADPH regenerating solution (containing NADPH, glucose-6-phosphate, and G6P-dehydrogenase) in buffer.

  • Incubation:

    • In a 96-well plate, add buffer, the test compound (final concentration typically 1 µM), and HLM (final concentration ~0.5 mg/mL).

    • Pre-warm the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating solution.

  • Time Points:

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing & Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the line gives the rate constant (k).

    • Calculate the half-life (t1/2) = 0.693 / k.

    • Calculate intrinsic clearance (Clint) = (k / microsomal protein concentration).

Once a metabolic soft spot is identified (e.g., hydroxylation on an exposed phenyl ring, oxidation of the phthalazine core), use the following medicinal chemistry strategies:

  • Block Metabolism: Introduce a metabolically robust group, such as a fluorine atom, at or near the site of metabolism. This can sterically hinder the enzyme or change the electronics of the site.[12][13]

  • Reduce Lipophilicity: High lipophilicity often correlates with increased metabolic clearance. Replace lipophilic groups with more polar ones.

  • Modify Electronics: Replace an electron-rich aromatic ring susceptible to oxidation with a more electron-deficient heteroaromatic ring (e.g., replace a phenyl with a pyridine). This is a common strategy to "turn off" CYP metabolism.[13]

  • Address AO Metabolism: If Aldehyde Oxidase is implicated, strategies include placing a substituent on the carbon adjacent to a ring nitrogen or modifying the electronics of the heterocyclic system to make it a poorer AO substrate.[5]

Parameter Goal for Lead Optimization Rationale
Microsomal t1/2 (human) > 30 minIndicates sufficient stability against primary CYP-mediated metabolism.
Intrinsic Clearance (Clint) < 30 µL/min/mg proteinCorrelates to low-to-moderate hepatic clearance in vivo.
Hepatocyte Clint < 30 µL/min/106 cellsProvides a more comprehensive measure including Phase II and AO metabolism.[2]

Table 1: General benchmark values for metabolic stability assays.

Issue 3: Investigating Non-CYP Mediated Metabolism

As noted, pyrazole-phthalazine hybrids may be cleared by enzymes other than CYPs.

  • Liver Microsomes: Best for high-throughput screening of CYP-mediated (Phase I) metabolism. They are cost-effective but lack cytosolic enzymes and cofactors for most Phase II reactions.[3][14]

  • Liver S9 Fraction: A supernatant fraction containing both microsomes and cytosolic enzymes (like Aldehyde Oxidase). It's a good system for diagnosing if non-microsomal metabolism is occurring.

  • Hepatocytes (Suspended or Plated): The "gold standard" in vitro system. These are intact liver cells containing the full complement of metabolic enzymes (Phase I and II), cofactors, and transporters.[2][3][11][14] They are essential for understanding the complete metabolic profile but are lower throughput and more expensive.

  • Confirm Microsomal Stability: First, ensure the compound is stable in microsomes (+/- NADPH) to rule out major CYP contributions.

  • Test in Liver S9 or Cytosol: If stable in microsomes, test the compound in liver S9 or cytosolic fractions. Disappearance in this system suggests metabolism by a cytosolic enzyme.

  • Use Specific Inhibitors: To confirm AO involvement, run the S9/cytosol assay in the presence of a known AO inhibitor like hydralazine. A significant reduction in clearance points to AO as the culprit.[15]

  • Test in Hepatocytes: Run a stability assay in suspended hepatocytes. Comparing the clearance rate in hepatocytes to that in microsomes can be highly informative. A much faster clearance in hepatocytes strongly suggests the involvement of Phase II enzymes or transporters facilitating metabolism.[2]

Issue 4: Poor or Variable Permeability

Low permeability limits oral bioavailability. Diagnosing the cause is critical.

permeability_workflow start Low or Variable Papp in Caco-2 Assay check_sol Confirm Solubility in Assay Buffer start->check_sol sol_ok Solubility OK? check_sol->sol_ok sol_bad Poor Solubility sol_ok->sol_bad No check_recovery Check Mass Balance (% Recovery) sol_ok->check_recovery Yes reformulate Reformulate or Reduce Concentration sol_bad->reformulate recovery_ok Recovery >70%? check_recovery->recovery_ok recovery_bad Low Recovery recovery_ok->recovery_bad No check_efflux Run Bidirectional Assay (Calculate Efflux Ratio) recovery_ok->check_efflux Yes nsb Suspect Non-Specific Binding (NSB) or Cell Metabolism recovery_bad->nsb efflux_ratio Efflux Ratio > 2? check_efflux->efflux_ratio efflux_pos Active Efflux (P-gp/BCRP Substrate) efflux_ratio->efflux_pos Yes efflux_neg Low Passive Permeability efflux_ratio->efflux_neg No

Caption: Diagnostic workflow for poor Caco-2 permeability.

  • Low Recovery / Non-Specific Binding (NSB):

    • Assay Modification: Add a low concentration of Bovine Serum Albumin (BSA, e.g., 0.5-1%) to the basolateral (receiver) chamber. BSA acts as a "sink" for sticky compounds, preventing them from adhering to the plate plastic and improving recovery.

    • Use Low-Binding Plates: Utilize commercially available low-retention plasticware for sample preparation and analysis.

  • Active Efflux (High Efflux Ratio):

    • This is a significant medicinal chemistry challenge. The goal is to design analogs that are no longer recognized by efflux transporters like P-glycoprotein (P-gp).

    • Reduce H-Bond Donors: Lowering the number of hydrogen bond donors is a common strategy to reduce P-gp liability.

    • Increase Lipophilicity/TPSA Modulation: Carefully modulate lipophilicity and topological polar surface area (TPSA), as both can influence transporter recognition.

  • Low Passive Permeability:

    • Reduce Polarity: If the molecule is too polar (TPSA > 140 Ų), its ability to passively diffuse across the lipid membrane will be low. Systematically remove polar groups.

    • Mask H-Bonds: Introduce intramolecular hydrogen bonds to reduce the effective polarity of the molecule in solution, which can enhance permeability.

Parameter Low Permeability High Permeability Interpretation
Caco-2 Papp (A→B) < 1 x 10-6 cm/s> 5 x 10-6 cm/sPredicts the rate of absorption across the intestine.
Efflux Ratio (Papp B→A / Papp A→B) < 2> 2An efflux ratio >2 is a strong indicator of active efflux, which can limit net absorption.
PAMPA Pe < 1 x 10-6 cm/s> 5 x 10-6 cm/sMeasures passive permeability only. A high Pe with a low Caco-2 Papp (A→B) strongly suggests active efflux.[9]

Table 2: General classification of permeability data.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Di, L., & Obach, R. S. (2012). Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design. European Journal of Medicinal Chemistry, 57, 347-353. Retrieved from [Link]

  • Dalvie, D. (2016). Predicting, identifying, and managing aldehyde oxidase metabolism in drug discovery. F1000Research, 5, 321. Retrieved from [Link]

  • Soglia, J. R., et al. (2016). Medicinal chemistry approaches to avoid aldehyde oxidase metabolism. Journal of Medicinal Chemistry, 59(15), 7067-7084. Retrieved from [Link]

  • Patsnap. (2025, May 29). Microsomal vs Hepatocyte Stability: Which One to Choose? Synapse. Retrieved from [Link]

  • Patsnap. (2025, May 29). Choosing Between Human Liver Microsomes and Hepatocytes. Synapse. Retrieved from [Link]

  • Srinivasan, B., et al. (2020). Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. ACS Omega, 5(4), 1837-1846. Retrieved from [Link]

  • Di, L., et al. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In Methods in Molecular Biology, vol. 290. Retrieved from [Link]

  • Dahlin, J. L., et al. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Moon Garden. (2025, April 17). Episode4: Experimental Drug Absorption — Caco-2 vs. PAMPA. Medium. Retrieved from [Link]

  • Drughunter. (2025, May 26). Aldehyde Oxidase: An Underestimated Player in Drug Metabolism. Retrieved from [Link]

  • Cruciani, G., et al. (2020). Revisiting Aldehyde Oxidase Mediated Metabolism in Drug-like Molecules: An Improved Computational Model. Journal of Medicinal Chemistry, 63(8), 4150-4163. Retrieved from [Link]

  • Berben, P., et al. (2016). ADME Properties Evaluation in Drug Discovery: Prediction of Caco-2 Cell Permeability Using a Combination of NSGA-II and Boosting. Journal of Chemical Information and Modeling, 56(4), 785-796. Retrieved from [Link]

  • Arora, K., et al. (2020). Strategies for a comprehensive understanding of metabolism by aldehyde oxidase. Drug Metabolism Reviews, 52(4), 509-531. Retrieved from [Link]

  • Patel, K., et al. (2013). Comparison of Drug Permeabilities and BCS Classification: Three Lipid-Component PAMPA System Method versus Caco-2 Monolayers. Journal of Pharmaceutical Sciences, 102(9), 3293-3299. Retrieved from [Link]

  • St. Jean, D. J., Jr, & Fotsch, C. (2012). Mitigating heterocycle metabolism in drug discovery. Journal of Medicinal Chemistry, 55(13), 5889-5911. Retrieved from [Link]

  • Zhang, Y., et al. (2025). Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Avdeef, A., et al. (2005). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for predicting drug-related absorption. European Journal of Pharmaceutical Sciences, 24(4), 333-349. Retrieved from [Link]

  • Jørgensen, F. S., et al. (2017). Aldehyde Oxidase: Reaction Mechanism and Prediction of Site of Metabolism. ACS Omega, 2(8), 4458-4468. Retrieved from [Link]

  • MTTlab. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • Evotec. (n.d.). Addressing the Challenges of Non-Specific Binding in a HT-ADME Environment. Retrieved from [Link]

  • St. Jean, D. J., Jr, & Fotsch, C. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(13), 5889-5911. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2026, January 5). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Retrieved from [Link]

  • Xeno-Tech. (n.d.). How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2023, October 20). Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. Retrieved from [Link]

  • MDPI. (2022, January 5). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Retrieved from [Link]

  • BioSolveIT. (n.d.). ADME Properties in Drug Discovery. Retrieved from [Link]

  • PubMed. (2013, October 24). Identification of a suitable and selective inhibitor towards aldehyde oxidase catalyzed reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Retrieved from [Link]

  • Hilaris Publisher. (n.d.). Research on Pyrazole Derivatives via Molecular Modeling to Create Robust Rearranged during Transfection Kinase Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of in vitro-in vivo correlation for pharmacokinetic simulation. Retrieved from [Link]

  • PubMed. (2020, December 15). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. Retrieved from [Link]

  • PNAS. (2017, April 3). Structure–metabolism relationships in human-AOX: Chemical insights from a large database of aza-aromatic and amide compound. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2025, February 24). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. Retrieved from [Link]

  • Premier Consulting. (2026, January 6). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Retrieved from [Link]

  • Walsh Medical Media. (2012, January 2). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro-in vivo Pharmacokinetic correlation model for quality assurance of antiretroviral drugs. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship of 1-Benzylpyrazole-4-carbohydrazide Analogues

For Researchers, Scientists, and Drug Development Professionals The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and herbicidal effects.[1][2][3] The introduction of a carbohydrazide moiety at the 4-position of the pyrazole ring has been shown to be a critical determinant of the biological activity profile of these compounds.[2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-benzylpyrazole-4-carbohydrazide analogues, synthesizing findings from various studies to offer insights for the rational design of novel therapeutic and agrochemical agents.

The Core Scaffold: 1-Benzylpyrazole-4-carbohydrazide

The 1-benzylpyrazole-4-carbohydrazide core provides a versatile framework for structural modification. The key points of diversification on this scaffold are the pyrazole ring, the benzyl group, and the carbohydrazide moiety itself. Understanding how modifications at these positions influence biological activity is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

SAR_points main 1-Benzylpyrazole-4-carbohydrazide Core R1 Substituents on the Benzyl Ring (R¹) main->R1 Modulate lipophilicity, steric interactions, and electronic effects R2 Substituents on the Pyrazole Ring (R²) main->R2 Influence target binding and selectivity R3 Modifications of the Carbohydrazide Moiety (R³) main->R3 Alter H-bonding capacity and metabolic stability

Caption: Key diversification points for SAR studies on the 1-benzylpyrazole-4-carbohydrazide scaffold.

Synthesis of 1-Benzylpyrazole-4-carbohydrazide Analogues

The synthesis of these analogues typically follows a multi-step sequence, beginning with the construction of the pyrazole ring, followed by the introduction of the carbohydrazide functionality.

Experimental Protocol: General Synthesis

Step 1: Synthesis of the Pyrazole Core

A common method for the synthesis of the 1,3,5-trisubstituted pyrazole ring involves the reaction of N-monosubstituted hydrazones with nitroolefins. This approach offers good regioselectivity.

  • Reaction: Condensation of a substituted acetophenone with benzylhydrazine to form the corresponding hydrazone, followed by a cyclization reaction with a suitable nitroolefin.

Step 2: Formation of the Carbohydrazide

The carbohydrazide moiety is typically introduced by reacting a pyrazole-4-carboxylic acid ester with hydrazine hydrate.

  • Reaction: Ethyl 1-benzylpyrazole-4-carboxylate is refluxed with an excess of hydrazine hydrate in a suitable solvent like ethanol.

synthesis_workflow cluster_step1 Step 1: Pyrazole Ring Formation cluster_step2 Step 2: Carbohydrazide Formation A Substituted Acetophenone C Hydrazone Intermediate A->C B Benzylhydrazine B->C E 1-Benzyl-3,5-disubstituted Pyrazole C->E D Nitroolefin D->E F 1-Benzylpyrazole-4-carboxylic Acid Ester E->F Esterification H 1-Benzylpyrazole-4-carbohydrazide F->H G Hydrazine Hydrate G->H

Caption: General synthetic workflow for 1-benzylpyrazole-4-carbohydrazide analogues.

Structure-Activity Relationship Insights

Antimicrobial Activity

The carbohydrazide moiety is crucial for the antimicrobial potential of these compounds.[2] The nature of the substituents on the N-phenyl ring (in this case, the benzyl group) and other positions of the pyrazole ring significantly influences the antimicrobial activity profile.[2]

  • Influence of the Benzyl Group: The benzyl group at the N1 position can enhance lipophilicity compared to smaller alkyl or unsubstituted phenyl groups, potentially improving cell membrane penetration of bacteria.

  • Substituents on the Pyrazole Ring: The introduction of small alkyl or halo groups at the C3 and C5 positions of the pyrazole ring can modulate the electronic and steric properties of the molecule, impacting its interaction with microbial targets. For instance, in a series of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbohydrazide derivatives, the carbohydrazide group was found to be essential for their herbicidal activity, which can be mechanistically related to antimicrobial action in some cases.[4]

  • Carbohydrazide Modifications: Conversion of the carbohydrazide to Schiff bases by condensation with various aromatic aldehydes can lead to a broad spectrum of antimicrobial activities. The nature of the substituent on the aromatic aldehyde plays a key role in determining the potency and spectrum of activity.

Anticancer Activity

Pyrazole derivatives are well-established as anticancer agents, with some acting as kinase inhibitors.[5] While direct evidence for 1-benzylpyrazole-4-carbohydrazides as anticancer agents is emerging, related structures provide valuable clues.

  • Kinase Inhibition: A study on 1-benzyl-1H-pyrazole derivatives (not carbohydrazides) identified them as potent inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, which is involved in necroptosis.[5] The 1-(2,4-dichlorobenzyl) substituent was found to be particularly effective.[5] This suggests that the benzyl group, especially when substituted with electron-withdrawing groups, can confer potent kinase inhibitory activity.

  • Role of the Carbohydrazide Moiety: In other series of pyrazole derivatives, the substitution of a carbohydrazide moiety has been shown to impart or enhance antitumor activity. For example, salicylaldehyde-pyrazole-carbohydrazide derivatives have been investigated for their ability to inhibit the proliferation of A549 lung cancer cells.[2]

  • Substitutions on the Pyrazole Ring: The anticancer activity of pyrazole derivatives is highly dependent on the substitution pattern on the pyrazole ring. The presence of specific groups can lead to interactions with the active sites of target proteins.

Herbicidal Activity

Pyrazole-based compounds are also prominent in the field of agrochemicals, with some acting as potent herbicides.

  • Mechanism of Action: Many pyrazole herbicides function by inhibiting critical plant enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD).[4]

  • Importance of the Carbohydrazide Group: In a study of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbohydrazide derivatives, the presence of the 4-carbohydrazide group was found to be crucial for their herbicidal activity against barnyard grass.[4]

  • Influence of the N1-Substituent: While the aforementioned study focused on a 1-phenyl substituent, the principles can be extended to the 1-benzyl series. The nature of the substituent at the N1 position influences the overall physicochemical properties of the molecule, which in turn affects its uptake, translocation, and interaction with the target enzyme in plants.

Comparative Data Summary

The following table summarizes the biological activities of various pyrazole-4-carbohydrazide analogues from different studies to provide a comparative perspective. It is important to note that direct comparisons are challenging due to variations in assay conditions and the specific analogues tested.

Compound Class N1-Substituent Other Key Substituents Biological Activity Key Findings Reference
Pyrazole-4-carbohydrazidesPhenyl5-Chloro, 3-MethylHerbicidalThe 4-carbohydrazide group is essential for activity against barnyard grass.[4]
Pyrazole-4-carbohydrazides4-Substituted-phenylVariedLeishmanicidal, BactericidalThe nature of the substituents on the N-phenyl ring is crucial for antimicrobial activity.[2]
1-Benzyl-1H-pyrazoles2,4-Dichlorobenzyl3-NitroRIP1 Kinase InhibitionPotent inhibition of RIP1 kinase, suggesting potential for anti-inflammatory and pancreatitis treatment.[5]
Salicylaldehyde-pyrazole-carbohydrazidesVariedSalicylaldehyde moietyAnticancerPotent growth inhibitors of A549 lung cancer cells.[2]

Future Directions and Conclusion

The 1-benzylpyrazole-4-carbohydrazide scaffold holds significant promise for the development of novel bioactive compounds. The available data, although not exhaustive for this specific class, strongly suggests that systematic exploration of this chemical space is warranted.

Key areas for future research should focus on:

  • Systematic SAR Studies: A comprehensive investigation of the effects of substituents on both the benzyl and pyrazole rings is needed to establish clear SAR trends for various biological targets.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and mechanisms of action for the most potent analogues will be crucial for their further development.

  • Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds is essential for their translation into viable drug candidates or agrochemicals.

References

  • Li, X., et al. (2016). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design, 87(4), 569-574. Available from: [Link]

  • Ghag, S. P., & Kamath, C. R. (2017). Synthesis And Herbicidal Activities Of Pyrazole- 4-carbohydrazide Derivatives. International Journal of Pharmaceutical Sciences and Research, 8(3), 1000-1006.
  • Karrouchi, K., et al. (2013). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 5(3), 1-6.
  • Faria, J. V., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 316-323. Available from: [Link]

  • El-Sawy, E. R., et al. (2012). Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles. Acta Pharmaceutica, 62(2), 157-179. Available from: [Link]

  • Gollapalli, M. R., et al. (2016). Synthesis, characterization and biological evaluation of pyrazole derivatives containing indole ring as a potent analgesic and anti-inflammatory agents. Der Pharma Chemica, 8(4), 301-309.
  • Arasakumar, T., et al. (2017). Synthesis of pyrazole derivatives from 8-nitroquinoline derivatives and their anti-cancer activity. Journal of Heterocyclic Chemistry, 54(5), 2994-3001.
  • Brullo, C., et al. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 29(9), 1998. Available from: [Link]

  • Lv, K., et al. (2010). Synthesis and structure-activity relationship of pyrazole derivatives as anticancer agents that may function as inhibitors of EGFR and kinases. Bioorganic & Medicinal Chemistry Letters, 20(14), 4333-4337.
  • Chauhan, A., et al. (2022). A Retrospective Study of Synthesis, Structure-Activity Relationship and Antimicrobial Activity of 4-Formyl Pyrazole Containing Isoniazid Moiety: A Review. Asian Journal of Organic & Medicinal Chemistry, 7(1), 11-22.
  • Akbas, E., et al. (2021).
  • Marinescu, M., & Zalaru, C. M. (2021).
  • Siddiqui, N., et al. (2025). SYNTHETIC STRATEGIES AND BIOLOGICAL APPLICATIONS OF PYRAZOLE: A REVIEW. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences, 11(3), 20-44.
  • Gaber, M., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2139-2153.
  • Akhtar, M. J., et al. (2018). Synthesis of stable benzimidazole derivatives bearing pyrazole as anticancer and EGFR receptor inhibitors. Bioorganic Chemistry, 78, 334-346.
  • Neshan, F. A., et al. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(4), 282-290.
  • Al-Ghamdi, A. M., et al. (2021). Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)
  • Kamal, A., et al. (2013). Synthesis, antimicrobial, anticancer evaluation and QSAR studies of N′-substituted benzylidene/2-hydroxynaphthalen-1-ylmethylene/3-phenylallylidene/5-oxopentylidene-4-(2-oxo-2-(4H-1,2,4-triazol-4-yl) methylamino)benzohydrazides. Arabian Journal of Chemistry, 10, S243-S253.
  • Dokla, E. M. E., et al. (2022). SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. White Rose Research Online.
  • Onkol, T., et al. (2015). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)
  • Kumar, A., et al. (2015). An Insight into Antimicrobial Activity Substituted Benzimidazole Derivatives through QSAR Studies. Journal of Chemical and Pharmaceutical Research, 7(6), 1083-1093.

Sources

Comparative

Unveiling the Molecular Embrace: A Guide to Confirming Pyrazole Inhibitor Binding Modes via X-ray Crystallography

For researchers, scientists, and drug development professionals, understanding the precise binding mode of a small molecule inhibitor to its protein target is paramount. This knowledge underpins structure-based drug desi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, understanding the precise binding mode of a small molecule inhibitor to its protein target is paramount. This knowledge underpins structure-based drug design, enabling the optimization of potency, selectivity, and pharmacokinetic properties. Among the diverse chemical scaffolds employed in modern drug discovery, pyrazole-containing compounds have emerged as a privileged class of inhibitors targeting a wide array of protein kinases and other enzymes.[1][2] Their prevalence stems from their synthetic tractability and their ability to form key hydrogen bonding interactions with the protein backbone.

This guide provides a comprehensive, in-depth comparison of methodologies for confirming the binding mode of pyrazole inhibitors, with a primary focus on the gold-standard technique: X-ray crystallography. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, offering a resource that is both educational and practically applicable in a laboratory setting.

The Decisive Power of Visual Confirmation: Why X-ray Crystallography Reigns Supreme

While various biophysical and computational techniques can infer binding, X-ray crystallography provides direct, high-resolution visualization of the inhibitor-target complex.[3][4][5] This allows for the unambiguous determination of the inhibitor's binding orientation, its conformational changes upon binding, and the intricate network of interactions—hydrogen bonds, van der Waals forces, and hydrophobic contacts—that govern molecular recognition. For pyrazole inhibitors, which often act as hinge-binders in kinase active sites, crystallographic data is invaluable for confirming the engagement of the pyrazole core with the protein's hinge region, a critical interaction for potent inhibition.[6][7]

However, obtaining a high-quality crystal structure is not a trivial pursuit. It requires meticulous optimization of protein expression and purification, crystallization conditions, and data collection and refinement protocols. The following sections will provide a detailed roadmap for navigating this process.

The Crystallographic Workflow: A Step-by-Step Protocol

The journey from a purified protein and a promising pyrazole inhibitor to a refined crystal structure involves several critical stages.[1] This protocol is designed to be a self-validating system, with checkpoints to ensure the quality of the material at each step.

Protein Expression and Purification: The Foundation of Success

The quality of the final crystal structure is intrinsically linked to the quality of the protein sample. A homogenous, stable, and highly pure protein solution is non-negotiable.

  • Construct Design: For kinase targets, it is often advantageous to use a construct that includes the kinase domain while excluding flexible N- and C-terminal regions that can hinder crystallization. The inclusion of a purification tag (e.g., a hexahistidine tag) is standard, but it should be cleavable to minimize its interference with crystal packing.

  • Expression System: E. coli remains a workhorse for producing many kinases, but insect and mammalian expression systems may be necessary for proteins that require specific post-translational modifications for proper folding and activity.

  • Purification Strategy: A multi-step purification protocol is essential. A typical workflow involves affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by proteolytic cleavage of the tag, and a final polishing step using size-exclusion chromatography (SEC). The SEC profile provides a crucial quality control checkpoint, as a sharp, symmetrical peak is indicative of a monodisperse, well-behaved protein sample.

Complex Formation and Crystallization: The Art of Inducing Order

With a high-quality protein sample in hand, the next challenge is to co-crystallize it with the pyrazole inhibitor. This can be achieved through co-crystallization or crystal soaking.[8]

  • Inhibitor Preparation: The pyrazole inhibitor should be dissolved in a suitable solvent (e.g., DMSO) at a high concentration.[9] Care should be taken as some organic solvents can interfere with crystallization.[9]

  • Complex Formation for Co-crystallization: The inhibitor is typically added to the purified protein at a 3-5 fold molar excess to ensure saturation of the binding site.[9] The mixture is then incubated to allow for complex formation before setting up crystallization trials.

  • Crystal Soaking: Alternatively, if crystals of the apo-protein can be grown, the inhibitor can be introduced by soaking it into the existing crystals.[8] This method requires careful optimization of soaking time and ligand concentration to achieve full occupancy without damaging the crystal.[9]

  • Crystallization Screening: High-throughput screening using commercially available sparse-matrix screens is the standard starting point. These screens sample a wide range of precipitants, buffers, and additives. The sitting-drop or hanging-drop vapor diffusion methods are commonly used.

  • Optimization: Once initial "hits" (small, poorly formed crystals) are identified, a systematic optimization process is required. This involves fine-tuning the concentrations of the precipitant, protein, and inhibitor, as well as the pH of the buffer. Additives and detergents can also be explored to improve crystal quality.

Data Collection and Processing: Capturing the Diffraction Pattern

High-quality crystals are then subjected to X-ray diffraction to generate the data needed for structure determination.

  • Cryo-protection: To prevent damage from the high-intensity X-ray beam, crystals are typically flash-cooled in liquid nitrogen.[1] A cryoprotectant (e.g., glycerol, ethylene glycol) is added to the crystallization mother liquor to prevent the formation of ice crystals, which would destroy the crystal lattice.

  • Data Collection: Data is collected at a synchrotron source, which provides a highly brilliant and tunable X-ray beam. The crystal is rotated in the beam, and the diffraction pattern is recorded on a detector.[1]

  • Data Processing: The raw diffraction images are processed using software packages like XDS or MOSFLM. This involves indexing the diffraction spots, integrating their intensities, and scaling the data from multiple images.

Structure Solution and Refinement: From Electron Density to Atomic Model

The final stage involves solving the "phase problem" and building an atomic model into the resulting electron density map.

  • Phase Determination: For protein-inhibitor complexes where the structure of the protein is already known, molecular replacement is the most common method for phase determination.

  • Model Building and Refinement: An initial model of the protein is placed in the unit cell, and the electron density map is calculated. The pyrazole inhibitor is then manually built into the clear "difference" electron density corresponding to the ligand. The entire model is then refined using software like PHENIX or REFMAC to improve the fit to the experimental data. The quality of the final model is assessed using metrics such as R-work and R-free.

Visualizing the Path to Structure: The Crystallography Workflow

Caption: The experimental workflow for determining the crystal structure of a protein-inhibitor complex.

A Comparative Landscape: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides unparalleled detail, it is not without its challenges, most notably the requirement for well-diffracting crystals.[10] Therefore, it is often used in conjunction with other techniques that provide complementary information.

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography High-resolution 3D structure of the complex, precise binding mode, detailed interactions.[3][4]Unambiguous, high level of detail.Requires well-diffracting crystals, which can be challenging to obtain.[10] Provides a static picture of the complex.[5]
NMR Spectroscopy Information on ligand binding, conformational changes in solution, and dynamics. Can determine the binding epitope.[3][11]Does not require crystallization. Provides information on dynamics.[11]Generally limited to smaller proteins. Less precise than crystallography for determining the full 3D structure.
Cryo-Electron Microscopy (Cryo-EM) High-resolution 3D structure of large protein complexes.Does not require crystallization. Can be used for large, flexible complexes not amenable to crystallography.[3]Resolution may not always be sufficient to visualize the details of small molecule binding.
Computational Docking Predicted binding mode and affinity.Fast and computationally inexpensive. Can be used to screen large compound libraries.Predictions require experimental validation. Accuracy can be limited, especially for flexible ligands and binding sites.
Isothermal Titration Calorimetry (ITC) Direct measurement of binding affinity (Kd), stoichiometry, and thermodynamic parameters (enthalpy and entropy).[12]Provides a complete thermodynamic profile of the interaction.Requires relatively large amounts of pure protein. Does not provide structural information.
Surface Plasmon Resonance (SPR) Real-time measurement of binding kinetics (on-rate and off-rate) and affinity.[12]High-throughput and sensitive. Requires small amounts of protein.Immobilization of the protein can sometimes affect its binding properties. Does not provide structural information.

Case Study: Validation of a Pyrazole Inhibitor Binding Mode in a Kinase

To illustrate the power of this integrated approach, consider the development of AT7519, a potent pyrazole-based inhibitor of cyclin-dependent kinases (CDKs).[13]

  • Fragment-Based Screening: The initial discovery process involved screening a fragment library, which identified an indazole scaffold as a starting point.

  • Structure-Based Design and X-ray Crystallography: X-ray crystallography was used extensively to visualize the binding mode of the initial fragment and subsequent, more elaborate pyrazole-containing derivatives. The crystal structures revealed key interactions with the CDK2 active site, guiding the medicinal chemistry effort.[13]

  • Optimization of Potency and Selectivity: The detailed structural information enabled the rational design of modifications to the pyrazole scaffold to enhance potency and selectivity against other kinases. This structure-guided optimization led to the identification of AT7519, which demonstrated low nanomolar affinity for CDK2.[13]

  • Clinical Development: The robust preclinical data, underpinned by a clear understanding of the inhibitor's binding mode from X-ray crystallography, supported the advancement of AT7519 into clinical trials for the treatment of cancer.[13]

Logical Framework for Binding Mode Determination

G cluster_0 Initial Assessment cluster_1 Definitive Confirmation cluster_2 Outcome Biophysical_Assays Biophysical Assays (e.g., ITC, SPR) Xray_Crystallography X-ray Crystallography Biophysical_Assays->Xray_Crystallography Provides Affinity Data NMR_Spectroscopy NMR Spectroscopy Biophysical_Assays->NMR_Spectroscopy Computational_Docking Computational Docking Computational_Docking->Xray_Crystallography Provides Hypothetical Model Binding_Mode_Confirmed Confirmed Binding Mode Xray_Crystallography->Binding_Mode_Confirmed NMR_Spectroscopy->Binding_Mode_Confirmed

Caption: The logical relationship between different techniques for binding mode determination.

Conclusion

Confirming the binding mode of pyrazole inhibitors is a critical step in the drug discovery pipeline. While a suite of biophysical and computational tools can provide valuable insights, X-ray crystallography remains the definitive method for visualizing the intricate details of the protein-ligand interaction. The high-resolution structural information it provides is the bedrock of structure-based drug design, enabling the rational optimization of lead compounds into clinical candidates. By following a systematic and rigorous experimental approach, as outlined in this guide, researchers can unlock the full potential of this powerful technique to accelerate their drug discovery efforts.

References

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Published July 2, 2024. [Link]

  • Drug Hunter. Methods for Identifying Ligand Binding Sites in Drug Discovery. Drug Hunter. Published November 21, 2024. [Link]

  • Kufareva I, Ilatovskiy AV, Abagyan R. iDTPnd: a computational approach for large-scale discovery of novel targets for known drugs. PLoS One. 2019;14(12):e0224760.
  • Google Patents. Method for purifying pyrazoles. Accessed March 26, 2024.
  • Fabian MA, Biggs WH 3rd, Treiber DK, et al. A small molecule-kinase interaction map for clinical kinase inhibitors.
  • Zuccotto F, Ardini E, Casale E, Angiolini M. Through the “gatekeeper” door: exploring the in-active kinase conformations. J Med Chem. 2010;53(7):2681-2694.
  • Wlodawer A, Minor W, Dauter Z, Jaskolski M. Protein crystallography for non-crystallographers, or how to get the best (but not more) from a crystal structure. FEBS J. 2008;275(1):1-21.
  • Smatanová IK, Dohnálek J, Kuty M. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking. FEBS Open Bio. 2024;14(4):785-797.
  • Anderson M, et al. Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design. J Med Chem. 2008;51(15):4658-4672.
  • Singh TP, Vijayan M. X-ray crystallographic investigations of some analgetic pyrazole derivatives and their crystalline complexes. etd@IISc. Published 1976. [Link]

  • Al-Sha'er MA, et al. Prediction of kinase inhibitors binding modes with machine learning and reduced descriptor sets. Sci Rep. 2021;11(1):920.
  • Karplus M, Kuriyan J. Molecular dynamics and protein function. Proc Natl Acad Sci U S A. 2005;102(19):6679-6685.
  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. Accessed March 26, 2024. [Link]

  • De La Riva-Jiménez M, et al. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules. 2023;28(14):5434.
  • Google Patents. Process for the purification of pyrazoles. Accessed March 26, 2024.
  • ResearchGate. Synthesis, Characterization, X-Ray Crystal Study and Bioctivities of Pyrazole Derivatives: Identification of Antitumor, Antifungal and Antibacterial Pharmacophore Sites. ResearchGate. Published December 2019. [Link]

  • Hampton Research. Crystallization of Protein-Ligand Complexes. Hampton Research. Published October 28, 2020. [Link]

  • Gill A, et al. Studying protein-ligand interactions using X-ray crystallography. Methods Mol Biol. 2011;715:23-44.
  • Fray MJ, et al. X-ray crystallographic structure-based design of selective thienopyrazole inhibitors for interleukin-2-inducible tyrosine kinase. J Med Chem. 2012;55(9):4345-4356.
  • Hough MA, Worrall JAR. Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Front Mol Biosci. 2023;10:1120019.
  • González-Mancebo S, et al. Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I)
  • Kumar A, et al. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Adv. 2021;11(52):32943-32958.
  • Regan J, et al. Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. J Med Chem. 2007;50(23):5733-5740.
  • ResearchGate. Synthesis, X-ray Structure, Hirshfeld, Cytotoxicity and Anticancer Studies of Pyrazole and Pyridazin-4(H)-one Derivatives. ResearchGate. Published February 1, 2024. [Link]

  • White AG, et al. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. J Org Chem. 2022;87(16):10836-10846.

Sources

Validation

comparing the biological activity of pyrazole-4-carbohydrazide isomers

As a Senior Application Scientist, evaluating the biological efficacy of heterocyclic pharmacophores requires moving beyond basic screening to understand the exact spatial and electronic dynamics at play. Pyrazole-4-carb...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the biological efficacy of heterocyclic pharmacophores requires moving beyond basic screening to understand the exact spatial and electronic dynamics at play. Pyrazole-4-carbohydrazide derivatives have emerged as a privileged scaffold in both medicinal chemistry and agrochemistry, exhibiting broad-spectrum activities ranging from anticancer to potent fungicidal effects.

However, the biological activity of these compounds is not merely a function of their atomic composition; it is heavily dictated by their isomeric forms. Whether dealing with positional isomerism (e.g., N-phenyl vs. N'-phenyl substitutions) or keto-enol tautomerism, the spatial arrangement of the carbohydrazide moiety governs the molecule's ability to dock into target active sites, such as fungal Succinate Dehydrogenase (SDH) or human Histone Deacetylase 6 (HDAC6).

This guide provides an objective, data-driven comparison of pyrazole-4-carbohydrazide isomers, detailing the causality behind their biological performance and providing self-validating experimental protocols for their evaluation.

Mechanistic Causality: How Isomerism Dictates Target Affinity

When designing pyrazole-4-carbohydrazide derivatives, researchers must account for two primary isomeric phenomena that drastically alter biological activity:

Keto-Enol Tautomerism in Target Binding The carbohydrazide linker (-CO-NH-NH-) is highly susceptible to keto-enol tautomerization. Computational studies utilizing Density Functional Theory (DFT) and SYBYL energy calculations have demonstrated that the keto-isomer is often the structurally predominant and thermodynamically stable form in physiological environments. For instance, in novel pyrazole-4-acetohydrazide derivatives targeting fungal SDH, the relative intrinsic energy of the keto-isomer was calculated to be −0.053 kJ/mol compared to 0.000 kJ/mol for the enol-isomer [1]. This stability is critical: the carbonyl oxygen and secondary amines of the keto form act as essential hydrogen-bond acceptors and donors, respectively, anchoring the molecule within the hydrophilic pocket of the SDH enzyme.

Positional Isomerism and Steric Hindrance The position of bulky substituents (such as phenoxyphenyl groups) on the carbohydrazide nitrogen atoms dictates the molecule's flexibility. Shifting the skeleton from an N′-phenyl-1H-pyrazole-4-carbohydrazide to an N-phenyl-1H-pyrazole-4-carbohydrazide significantly alters the dihedral angles of the molecule. This positional shift either exposes or occludes the active pyrazole nitrogen, directly impacting the compound's ability to penetrate cell membranes and bind to target complexes [2].

Isomer Evaluation Workflow

To objectively evaluate these isomers, a rigorous workflow integrating structural validation with biological screening is required. The diagram below illustrates the critical path from synthesis to biological readout, emphasizing the divergence of tautomeric forms.

IsomerEvaluation Synthesis Synthesis of Pyrazole-4-Carbohydrazides IsomerSep Isomeric Resolution & Characterization (1H/13C NMR, X-ray, DFT) Synthesis->IsomerSep Keto Keto Isomer (Thermodynamically Stable, Active H-Bonding) IsomerSep->Keto Predominant in polar solvents Enol Enol Isomer (Solvent-Stabilized, Altered Pharmacophore) IsomerSep->Enol Minor fraction InVitro In Vitro Target Assays (e.g., SDH Inhibition, HDAC6 Docking) Keto->InVitro Enol->InVitro BioReadout Quantitative Biological Readout (EC50 / IC50 Determination) InVitro->BioReadout

Workflow for the isolation and biological evaluation of pyrazole-4-carbohydrazide isomers.

Quantitative Data Comparison

The table below synthesizes the biological efficacy of various pyrazole-4-carbohydrazide isomers and derivatives against established agricultural and clinical targets. Notice how specific structural configurations yield exponential increases in potency compared to commercial standards.

Compound / Isomer ConfigurationTarget Organism / Cell LineBiological TargetEfficacy (EC₅₀ / IC₅₀)Reference StandardStandard Efficacy
N′-(4-phenoxyphenyl)-1H-pyrazole-4-carbohydrazide (Keto-dominant)Rhizoctonia solani (Fungus)Succinate Dehydrogenase (SDH)0.14 µg/mL Boscalid0.94 µg/mL
N′-(4-phenoxyphenyl)-1H-pyrazole-4-carbohydrazide (Keto-dominant)Fusarium graminearum (Fungus)Succinate Dehydrogenase (SDH)0.27 µg/mL Fluopyram9.37 µg/mL
N′-(4-phenoxyphenyl)-1H-pyrazole-4-carbohydrazide (Keto-dominant)Botrytis cinerea (Fungus)Succinate Dehydrogenase (SDH)0.52 µg/mL Penthiopyrad0.83 µg/mL
4,5-dihydropyrazole-carbohydrazide derivative (cis-isomer) Breast Cancer ModelsHDAC6 EnzymeΔGb° -7.78 kcal/mol (Binding Energy)TubacinΔGb° -9.97 kcal/mol

Data synthesized from recent structure-activity relationship (SAR) studies [1][2][3].

Experimental Protocols

To ensure scientific integrity, the evaluation of these compounds must rely on self-validating experimental designs. The following protocols detail how to synthesize, validate the isomeric structure, and test the biological activity of pyrazole-4-carbohydrazides.

Protocol A: Synthesis and Tautomeric Validation via NMR

Causality: Before any biological assay, you must confirm which tautomer (keto or enol) is present in your test solution. Biological false negatives often occur when compounds are tested in solvents that inadvertently stabilize the inactive enol form.

  • Condensation Reaction: React the intermediate 1-methyl-1H-pyrazole-4-carbonyl chloride with the appropriate substituted hydrazine (e.g., (4-(4-chlorophenoxy)phenyl)hydrazine) in dichloromethane using triethylamine as an acid scavenger.

  • Purification: Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Recrystallize the crude product using an ethanol/water gradient to isolate the pure isomer.

  • Self-Validating NMR Characterization:

    • Dissolve the purified compound in DMSO- d6​ .

    • Run ¹H and ¹³C NMR spectroscopy.

    • Validation Check: Look for two distinct doublets between 7.90 ppm and 9.90 ppm in the ¹H NMR spectrum, and a sharp singlet near 169.0 ppm in the ¹³C NMR spectrum. The presence of these specific signals confirms the intact -CONHNH- fragment, validating that the molecule exists predominantly in the keto-isomer form [1]. The absence of the secondary amine proton signal would indicate an enol shift.

Protocol B: In Vitro Mycelial Growth Inhibition Assay

Causality: This assay measures the phenotypic result of SDH inhibition. By utilizing a radial growth metric on agar, we can directly correlate the lipophilicity and isomeric stability of the compound with its ability to cross the fungal cell wall and halt respiration.

  • Media Preparation: Dissolve the validated pyrazole-4-carbohydrazide isomer in dimethyl sulfoxide (DMSO) to create a 10,000 µg/mL stock solution.

  • Serial Dilution: Add the stock solution to sterilized, molten Potato Dextrose Agar (PDA) to achieve final gradient concentrations (e.g., 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL).

  • Control Implementation (Self-Validation):

    • Negative Control: PDA plates containing an equivalent volume of pure DMSO (0.1% v/v). This validates that any observed growth inhibition is due to the isomer, not solvent toxicity.

    • Positive Control: PDA plates containing a commercial SDHI (e.g., Boscalid) at identical concentrations. This validates the sensitivity of the fungal strain being tested.

  • Inoculation: Place a 5 mm mycelial plug (taken from the actively growing margin of a 3-day-old fungal colony, e.g., R. solani) face-down in the exact center of each agar plate.

  • Incubation & Measurement: Incubate the plates at 25°C in the dark. Once the negative control colony reaches the edge of the petri dish (typically 48-72 hours), measure the colony diameters of all plates using digital calipers.

  • Data Analysis: Calculate the inhibition rate (%) =[(Diameter of Control - Diameter of Treatment) / (Diameter of Control - 5 mm)] × 100. Use probit analysis to determine the precise EC₅₀ value.

Conclusion

The biological activity of pyrazole-4-carbohydrazide derivatives is inextricably linked to their isomeric state. As demonstrated by the quantitative data, optimizing the scaffold to favor the keto-dominant N′-(4-phenoxyphenyl) configuration yields compounds that vastly outperform commercial standards like Boscalid and Fluopyram in agricultural applications. By employing rigorous, self-validating protocols that pair structural confirmation (NMR/DFT) with strictly controlled biological assays, researchers can accurately map the structure-activity relationships of these highly potent multi-target agents.

References

  • Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure–Activity Relationship, and Molecular Docking. Journal of Agricultural and Food Chemistry - ACS Publications.[Link]

  • Recent Advances in Design and Development of Diazole and Diazine Based Fungicides (2014–2023). Journal of Agricultural and Food Chemistry - ACS Publications.[Link]

  • Dihydropyrazole-Carbohydrazide Derivatives with Dual Activity as Antioxidant and Anti-Proliferative Drugs on Breast Cancer Targeting the HDAC6. PMC - National Center for Biotechnology Information.[Link]

Safety & Regulatory Compliance

Safety

1-Benzylpyrazole-4-carbohydrazide proper disposal procedures

1-Benzylpyrazole-4-carbohydrazide: Comprehensive Handling, Safety, and Disposal Protocol As a Senior Application Scientist, I recognize that the transition from bench-scale synthesis to waste management is a critical vul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

1-Benzylpyrazole-4-carbohydrazide: Comprehensive Handling, Safety, and Disposal Protocol

As a Senior Application Scientist, I recognize that the transition from bench-scale synthesis to waste management is a critical vulnerability point in laboratory safety. 1-Benzylpyrazole-4-carbohydrazide, along with its derivatives (such as 5-amino-1-benzyl-1H-pyrazole-4-carbohydrazide)[1], is a highly specialized intermediate frequently utilized in high-throughput screening and drug discovery workflows[2].

However, the very structural features that make it biologically useful—specifically the nitrogen-rich pyrazole ring and the reactive carbohydrazide moiety—demand rigorous, causality-driven disposal protocols. Improper disposal is not just a regulatory violation; it presents a severe physical and environmental hazard.

Physicochemical & Toxicological Hazard Profile

To design a self-validating disposal system, we must first understand the molecular causality of the compound's hazards. The carbohydrazide core (N-NH-C(=O)-NH-N) is a known reactive group. When subjected to thermal stress under confinement, it can decompose violently. Furthermore, it is a potent sensitizer and environmental toxin[3][4].

Table 1: Hazard Summary and Mechanistic Causality

Hazard CategoryMechanistic CauseRegulatory/Safety Indicator
Thermal Reactivity The hydrazine-derived carbohydrazide core is nitrogen-rich and can decompose exothermically, causing rapid pressure buildup if heated under confinement[4].EUH044 (Risk of explosion if heated under confinement)
Acute Toxicity High biological reactivity of the carbohydrazide moiety disrupts cellular processes upon ingestion or inhalation[5].H302 (Harmful if swallowed)
Sensitization The terminal hydrazine groups have a high potential for covalent binding to epidermal proteins, triggering immune responses[4].H317 (May cause an allergic skin reaction)
Ecotoxicity High persistence and mobility in aquatic environments; highly toxic to aquatic invertebrates and algae[4][5].H411 (Toxic to aquatic life with long-lasting effects)

Pre-Disposal Operational & Spill Protocols

The primary vector for accidental exposure during the handling of 1-benzylpyrazole-4-carbohydrazide is aerosolized dust.

  • Personal Protective Equipment (PPE): Always handle this compound using NIOSH-approved particulate respirators (N95 or P100) to prevent inhalation of reactive dust. Chemical-resistant gloves (nitrile or neoprene) and tight-fitting safety goggles are mandatory[3].

  • Spill Containment (Self-Validating Check): Never use dry sweeping techniques, as this aerosolizes the compound. Contain spills using inert, damp materials such as sand, earth, or vermiculite[5]. Place the collected material into a labeled, sealable container. Validation: If dust is visible in the air during cleanup, your containment protocol has failed, and the area must be evacuated until the dust settles.

Step-by-Step Disposal Methodology

Direct disposal of solid 1-benzylpyrazole-4-carbohydrazide into standard solid chemical waste bins is a severe safety violation. The protocol below ensures the compound is chemically stabilized prior to ultimate destruction.

Step 1: Segregation and Compatibility Verification

  • Action: Isolate the compound from strong oxidizing agents.

  • Causality: Carbohydrazides are inherently reducing agents. Contact with oxidizers can trigger spontaneous, exothermic redox reactions, leading to premature decomposition and potential fires[6].

Step 2: Solvent Dissolution (Critical Safety Step)

  • Action: In a certified fume hood, slowly dissolve or mix the solid material into a combustible solvent (e.g., ethanol, methanol, or acetone)[3][4].

  • Causality: Why dissolve a solid waste? Carbohydrazides carry a documented risk of explosion if heated under confinement[4]. By dissolving the solid into a combustible liquid matrix, you eliminate the localized concentration of the reactive solid. This ensures a controlled, uniform burn rate during incineration, preventing dangerous pressure spikes.

Step 3: Packaging, Labeling, and Validation

  • Action: Transfer the homogeneous mixture into a chemically compatible, tightly sealed waste container. Label the container as "Hazardous Waste - Flammable Liquid / Toxic" in accordance with RCRA guidelines.

  • Validation: Visually inspect the bottom of the container. Ensure no undissolved solids remain. A fully dissolved state validates the success of Step 2 and ensures safe transport.

Step 4: Thermal Destruction via Chemical Incineration

  • Action: Transfer the packaged waste to a licensed disposal facility. The material must be burned in a chemical incinerator equipped with an afterburner and an alkaline scrubber[3][4].

  • Causality: The afterburner ensures the complete thermal breakdown of the highly stable pyrazole and benzyl rings. The scrubber is absolutely mandatory because the combustion of the nitrogen-rich core (C11H12N4O) generates high volumes of toxic nitrogen oxides (NOx)[6]. The alkaline scrubber neutralizes these acidic gases before they can be released into the atmosphere.

Regulatory Compliance

While 1-benzylpyrazole-4-carbohydrazide may not be specifically P- or U-listed by the EPA as a standalone commercial chemical product, its toxicity and reactivity characteristics require it to be managed as hazardous waste under the Resource Conservation and Recovery Act (RCRA)[7]. Once mixed with a combustible solvent (Step 2), it will carry a D001 waste code for ignitability, alongside applicable toxicity codes. Discharge into the sewer, drains, or the environment is strictly prohibited and carries severe regulatory penalties[3][4].

Disposal Workflow Visualization

DisposalWorkflow N1 Waste Generation (1-Benzylpyrazole-4-carbohydrazide) N2 Segregation & Compatibility (Isolate from Oxidizers) N1->N2 N3 Dissolution in Combustible Solvent (e.g., Ethanol/Acetone) N2->N3 Avoid dust formation N4 Packaging & Labeling (RCRA Compliant) N3->N4 Homogeneous mixture N5 Transfer to Licensed Facility N4->N5 N6 Thermal Destruction (Incinerator with Scrubber) N5->N6 Final Disposal

Figure 1: Step-by-step disposal workflow for 1-Benzylpyrazole-4-carbohydrazide.

References

  • Redox. "Safety Data Sheet Carbohydrazide." Available at: [Link]

  • Merck Life Science / Environment Agency UK. "SAFETY DATA SHEET: Carbohydrazide." Available at:[Link]

  • Regulations.gov (EPA). "Final Data Collection on the Toxicity, Use, and Disposal of Hazardous Drugs Report." Available at: [Link]

  • PharmWaste Technologies, Inc. "EPA Subpart P Regulations - HW Drugs." Available at: [Link]

  • Chemsrc. "CAS No. 132835-00-8 | 5-amino-1-benzyl-1H-pyrazole-4-carbohydrazide." Available at:[Link]

Sources

Handling

Personal protective equipment for handling 1-Benzylpyrazole-4-carbohydrazide

As a Senior Application Scientist, I approach laboratory safety and chemical handling not merely as a compliance exercise, but as a foundational pillar of experimental integrity. 1-Benzylpyrazole-4-carbohydrazide (and it...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety and chemical handling not merely as a compliance exercise, but as a foundational pillar of experimental integrity. 1-Benzylpyrazole-4-carbohydrazide (and its derivatives, such as 5-amino-1-benzyl-1H-pyrazole-4-carbohydrazide) are highly valuable synthetic intermediates frequently utilized in high-throughput screening (HTS) biochemical assays, particularly in the development of kinase inhibitors and proprotein convertase targeting drugs[1].

However, the presence of the carbohydrazide functional group demands rigorous operational respect. This guide provides the definitive, causality-driven protocols for handling this compound, ensuring both the safety of your personnel and the reproducibility of your assays.

Risk Assessment & Mechanistic Causality

To design an effective safety protocol, we must first understand the molecular behavior of the compound. 1-Benzylpyrazole-4-carbohydrazide features a pyrazole ring that confers lipophilicity, aiding in cellular permeability, coupled with a reactive carbohydrazide moiety.

The primary hazard stems from this carbohydrazide group, which is structurally and toxicologically related to hydrazine. Hydrazine and its derivatives are known skin sensitizers, severe irritants, and are categorized as suspected human carcinogens[2]. When handling the compound in its dry powder form, aerosolization is the critical risk factor. Inhalation of airborne particulates bypasses the epidermal barrier, leading to rapid mucosal absorption and potential systemic toxicity[3].

ToxicityPathway A 1-Benzylpyrazole-4-carbohydrazide (Solid Powder) B Aerosolization or Accidental Dermal Contact A->B Handling without PPE C Carbohydrazide Moiety Cellular Absorption B->C Barrier Bypass D Metabolic Activation (Hepatic / Dermal) C->D Enzymatic Processing E Protein Binding & Genotoxic / Sensitization Risk D->E Toxicological Cascade

Fig 1: Mechanistic toxicity pathway and exposure routes for carbohydrazide derivatives.

Quantitative Hazard Data & PPE Matrix

Employers are required to assess workplace hazards to determine the appropriate Personal Protective Equipment (PPE)[4]. Because specific occupational exposure limits (OELs) for 1-Benzylpyrazole-4-carbohydrazide are not universally established, we must extrapolate from its most reactive substructure: hydrazine. The American Conference of Governmental Industrial Hygienists (ACGIH) recommends a highly restrictive 8-hour time-weighted average (TWA) of 0.013 mg/m³ for hydrazine exposures[2].

Table 1: Quantitative Exposure Limits and PPE Permeation Data
Metric / EquipmentValue / SpecificationMechanistic Rationale
Surrogate TWA (Hydrazine) 0.013 mg/m³ (0.01 ppm)[2]Establishes the necessity of zero-tolerance for aerosol exposure.
Primary Gloves (Powder) Nitrile (Thickness > 0.1 mm)Provides a sufficient mechanical barrier against solid particulates[5].
Primary Gloves (DMSO Solution) Butyl Rubber or Double-NitrileDMSO acts as a rapid transdermal carrier. Nitrile degrades quickly in pure DMSO; change immediately upon contact[5].
Respiratory Protection NIOSH P100 / N95 Half-MaskRequired only if weighing outside a certified chemical fume hood to block fine dust[6].
Body Protection Polyethylene-coated gownPrevents particulate entrapment in woven fabrics (e.g., standard cotton lab coats)[6].

Operational Workflows: Step-by-Step Methodologies

The following self-validating protocols are designed to eliminate the generation of aerosols and prevent accidental dermal exposure.

Workflow A: Safe Weighing and Dispensing (Solid Powder)

Objective: Transfer compound from the source vial to an assay receptacle without generating airborne dust.

  • Environmental Preparation: Conduct all weighing inside a certified chemical fume hood or a dedicated powder-weighing isolator. Ensure the hood sash is pulled down to the lowest workable height to maximize face velocity and capture fugitive emissions[3].

  • PPE Donning: Equip double nitrile gloves, a polyethylene-coated gown, and chemical splash goggles[6].

  • Static Mitigation: Place an anti-static mat or use an anti-static ionizer gun on the balance. Pyrazole derivatives often hold static charges, causing the powder to "jump" and aerosolize during transfer.

  • Dispensing: Use a grounded, anti-static micro-spatula. Never deliberately sniff the chemical or aggressively pour the powder from the vial[3]. Transfer the required mass into a pre-tared, sealable anti-static weigh boat or directly into the destination vial.

  • Sealing: Cap the destination vial before removing it from the fume hood.

  • Decontamination: Wipe down the balance and spatulas with a disposable wipe dampened with 10% bleach solution, followed by 70% ethanol or water.

Workflow B: Solution Preparation (e.g., 10 mM DMSO Stock for HTS)

Objective: Solubilize the compound for biological assays while mitigating the transdermal carrier risks of DMSO.

  • Solvent Addition: With the sealed vial containing the pre-weighed powder inside the fume hood, uncap and slowly pipette the calculated volume of anhydrous DMSO.

  • Dissolution: Cap the vial tightly. Do not shake vigorously, which can pressurize the vial. Instead, use a vortex mixer at a low setting or a sonication bath until the solution is completely clear.

  • Glove Protocol: If a drop of the DMSO solution touches your outer glove, stop immediately . Remove the outer glove, dispose of it in the hazardous waste bin, and don a fresh outer glove. DMSO will carry the dissolved carbohydrazide through nitrile within minutes[5].

Spill Response and Decontamination

In the event of a spill, standard sweeping or dry-wiping is strictly prohibited, as it will aerosolize the compound.

SpillProtocol Start Spill Detected in Lab Assess Assess Physical State Start->Assess Solid Solid / Powder Spill Assess->Solid Liquid Solution Spill (DMSO/DMF) Assess->Liquid WetWipe Dampen with Water/Solvent (Prevent Aerosols) Solid->WetWipe Absorb Apply Inert Absorbent (Sand / Vermiculite) Liquid->Absorb Decon Decontaminate Surface (10% Bleach / Detergent) WetWipe->Decon Absorb->Decon Waste Seal in Hazardous Waste Route to Incineration Decon->Waste

Fig 2: Decision tree for operational spill response and decontamination.

Step-by-Step Spill Execution:

  • Evacuate and Assess: If the spill is large, evacuate personnel to a safe area and ensure adequate ventilation[7].

  • Solid Spills: Cover the powder with disposable absorbent pads. Gently pour water or a mild solvent over the pads to dampen the powder, preventing dust generation. Carefully scoop the wet material into a hazardous waste container[7].

  • Liquid Spills: Contain the spill using an inert absorbent material such as sand, earth, or vermiculite (never use combustible materials like sawdust).

  • Surface Decontamination: Wash the contaminated surface thoroughly with a 10% bleach solution (which helps oxidize reactive hydrazine derivatives) followed by soap and water.

Waste Management and Disposal

Improper disposal of carbohydrazide derivatives poses severe environmental and laboratory risks.

  • Segregation: Never mix 1-Benzylpyrazole-4-carbohydrazide waste with strong oxidizing agents, nitrites, or metallic oxides. Contact with these incompatible materials can catalyze violent exothermic decomposition,[2].

  • Containment: All contaminated PPE (gloves, disposable sleeves, bench papers) must be treated as trace hazardous waste[6]. Place them in heavy-duty, clearly labeled, and sealable polyethylene bags.

  • Disposal Route: Do not flush any solutions down the sanitary sewer system[7]. All solid waste, liquid stocks, and contaminated consumables must be routed to an authorized hazardous waste collection point for high-temperature incineration in accordance with local and national environmental regulations.

References

  • CAS#:132835-00-8 | 5-amino-1-benzyl-1H-pyrazole-4-carbohydrazide | Chemsrc Chemsrc[Link]

  • Hydrazine - ECHA CHEM European Chemicals Agency (ECHA)[Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs Pharmacy Purchasing & Products Magazine[Link]

  • Working with Chemicals - Prudent Practices in the Laboratory NCBI Bookshelf - National Institutes of Health[Link]

  • Exposure Data - Some Industrial Chemicals NCBI Bookshelf - National Institutes of Health[Link]

  • Protective Clothing and Ensembles Centers for Disease Control and Prevention (CDC)[Link]

  • NIOSH: Use proper PPE with chemo agents Clinician.com[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.